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3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline Documentation Hub

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  • Product: 3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline
  • CAS: 1040686-04-1

Core Science & Biosynthesis

Foundational

Solubility profile of 3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline in organic solvents

Topic: Solubility Profile of 3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist Executive Summary & Physicochemical Characterization[1] 3-(Se...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of 3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist

Executive Summary & Physicochemical Characterization[1]

3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline is a highly lipophilic secondary amine intermediate, characterized by a flexible molecular architecture containing two ether linkages and a secondary nitrogen center. In drug development contexts, molecules of this class often serve as advanced building blocks for GPCR ligands or kinase inhibitors.

Due to its specific structural features—a sec-butoxy group introducing steric bulk/chirality and a propoxybenzyl tail adding significant hydrophobicity—this compound exhibits a distinct solubility profile ("U-shaped" polarity curve). It is generally insoluble in aqueous media but shows high affinity for chlorinated solvents, polar aprotic solvents, and mid-polarity esters.

Critical Insight: Researchers must be vigilant regarding the physical state of this compound. The presence of the sec-butoxy group (often racemic) and flexible alkyl chains disrupts crystal packing, frequently leading to "oiling out" during solubility determination in non-polar solvents, rather than precipitating as a clean solid.

In Silico Predictive Modeling (Hansen Parameters)

Before empirical testing, we utilize Hansen Solubility Parameters (HSP) to predict solvent compatibility. The molecule is dominated by dispersion forces (


) and weak polar interactions (

).
ParameterPredicted Value (MPa

)
Mechanistic Driver
Dispersion (

)
~18.5 - 19.5Aromatic rings (aniline + benzyl) and alkyl chains.
Polarity (

)
~4.0 - 5.5Ether oxygens and the secondary amine dipole.
H-Bonding (

)
~4.5 - 6.0Single N-H donor; two ether acceptors.
LogP (Est.) 5.2 - 5.8High lipophilicity; negligible water solubility.

Experimental Methodology: Solubility Determination

To ensure data integrity for regulatory filing or process scaling, we employ a dual-phase approach: Kinetic Solubility for high-throughput screening and Thermodynamic Solubility for precise physical constant determination.

Workflow Visualization

The following diagram outlines the decision logic and workflow for characterizing this lipophilic amine.

Solubility_Workflow Start Compound: 3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline Decision Select Method Start->Decision Kinetic Kinetic Solubility (Discovery Phase) Decision->Kinetic Early Screening Thermo Thermodynamic Solubility (Development Phase) Decision->Thermo Pre-formulation Process_K DMSO Stock Spike into Buffer/Solvent Kinetic->Process_K Process_T Solid Excess + Solvent Equilibration (24-48h) Thermo->Process_T Analysis Phase Separation (Filtration/Centrifugation) Process_K->Analysis Process_T->Analysis Detection HPLC-UV Quantification (254 nm) Analysis->Detection Output Solubility Profile (mg/mL) Detection->Output

Figure 1: Standardized workflow for solubility determination of lipophilic amine intermediates.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The Gold Standard for accurate data.

Reagents: High-purity solvents (HPLC Grade), 0.45 µm PTFE syringe filters (hydrophobic).

  • Preparation: Place an excess of solid 3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline (~20-50 mg) into a 4 mL amber glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration: Cap tightly. Agitate at constant temperature (25°C ± 0.5°C) for 24–48 hours using a rotary mixer.

    • Note: If the solid fully dissolves, add more compound until a visible solid (or oil) phase persists.

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 10 minutes.

    • If a "floating oil" layer forms (common with this molecule in water/alcohols), carefully sample the clear supernatant using a glass syringe.

    • Filter through a 0.45 µm PTFE filter (presaturated with solvent to prevent adsorption).

  • Quantification: Dilute the filtrate (e.g., 1:100 in Acetonitrile) and analyze via HPLC.

Protocol B: Analytical Method (HPLC-UV)

Because this molecule lacks ionizable groups in the neutral range, Reverse Phase (RP) HPLC is robust.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (keeps amine protonated/stable).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 8 minutes (High starting organic required due to lipophilicity).

  • Detection: UV at 254 nm (Aromatic absorption) or 280 nm.

  • Flow Rate: 1.0 mL/min.

Solvent Selection & Expected Profiles

Based on the structure's lipophilicity and amine functionality, the following solubility profile is expected.

Solubility Data Table (Predicted Ranges)
Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Chlorinated Dichloromethane (DCM)Very High (>500 mg/mL)"Like dissolves like." Dispersion forces dominate; excellent interaction with aromatic core.
Polar Aprotic DMSO, DMFHigh (>200 mg/mL)Strong dipole interactions with the amine and ether oxygens.
Esters Ethyl AcetateHigh (>100 mg/mL)Good compatibility with the lipophilic alkyl chains and aromatic rings.
Alcohols Methanol, EthanolModerate (20–100 mg/mL)Soluble, but steric bulk of propoxy/butoxy groups may limit saturation compared to simpler anilines.
Aliphatic Hexane, HeptaneModerate/Low (<10 mg/mL)While lipophilic, the amine polarity creates a mismatch. Likely to "oil out" rather than dissolve clearly.
Aqueous Water (pH 7)Negligible (<0.001 mg/mL)Hydrophobic effect dominates.
Acidic Aqueous 0.1N HClHigh (>50 mg/mL)Protonation of the secondary amine forms a water-soluble salt (

).
Solvation Mechanism Diagram

Solvation_Mechanism Molecule 3-(Sec-butoxy)-N- (3-propoxybenzyl)aniline DCM DCM (Dispersion) Molecule->DCM High Solubility (Pi-Pi Stacking) EtOH Ethanol (H-Bonding) Molecule->EtOH Moderate (Ether/Amine Acceptors) Water Water (Hydrophobic Repulsion) Molecule->Water Insoluble (Lipophilic Barrier) Acid 0.1N HCl (Ionic Solvation) Molecule->Acid Salt Formation (R-NH2+)

Figure 2: Mechanistic interactions driving solvent compatibility.

Troubleshooting & Expert Insights

The "Oiling Out" Phenomenon

Lipophilic amines with flexible alkoxy chains (like the propoxy and sec-butoxy groups here) often possess low melting points. During solubility testing in marginal solvents (e.g., Hexane or Water/Methanol mixtures), the compound may separate as a dense oil rather than a crystal.

  • Corrective Action: If oiling occurs, thermodynamic solubility cannot be accurately determined relative to a crystal lattice. Report as "Miscible/Oiling" or perform testing at a lower temperature (4°C) to induce crystallization.

pH Dependency

The secondary aniline nitrogen is weakly basic (pKa approx 4.0–5.0).

  • Neutral pH: The molecule is uncharged and lipophilic.

  • Acidic pH (Stomach conditions): Protonation occurs, drastically increasing solubility. This is critical for oral bioavailability formulations.

  • Protocol Tip: When testing aqueous solubility, always measure the final pH of the supernatant. If the compound is an HCl salt, it may self-buffer the solution to a lower pH, artificially inflating "water" solubility.

Adsorption Issues

Due to high lipophilicity (LogP > 5), this compound will bind to standard polypropylene pipette tips and filter membranes.

  • Mitigation: Use glass vials and PTFE or PVDF filters. Avoid Nylon filters, which often bind amines.

References

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text for solubility protocols in drug discovery).
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(4-5), 381-390.

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.

Sources

Exploratory

Literature review on N-benzylaniline derivatives and analogs

N-Benzylaniline Scaffolds: Synthetic Architectures and Therapeutic Frontiers Executive Summary The N-benzylaniline scaffold represents a privileged pharmacophore in medicinal chemistry, characterized by a secondary amine...

Author: BenchChem Technical Support Team. Date: February 2026

N-Benzylaniline Scaffolds: Synthetic Architectures and Therapeutic Frontiers

Executive Summary

The N-benzylaniline scaffold represents a privileged pharmacophore in medicinal chemistry, characterized by a secondary amine linker connecting two aromatic domains.[1] Unlike rigid heterocyclic systems, this scaffold offers conformational flexibility, allowing it to adapt to diverse biological targets ranging from the narrow catalytic gorges of acetylcholinesterase (AChE) to the hydrophobic pockets of tubulin. This technical guide synthesizes the latest protocols for sustainable synthesis and analyzes the structure-activity relationships (SAR) driving its application in neurodegenerative and oncological therapeutics.

Part 1: Synthetic Architectures

The construction of N-benzylanilines has evolved from stoichiometric reductions to catalytic cascades that minimize waste. Two primary methodologies are detailed below: the industry-standard reductive amination and a cutting-edge green oxidative coupling.

Method A: Classical Reductive Amination (Standard Protocol)

Context: This is the most reliable method for generating diverse libraries. It avoids the over-alkylation often seen in direct alkylation with benzyl halides.

Protocol:

  • Imine Formation: Charge a round-bottom flask with aniline (1.0 equiv) and substituted benzaldehyde (1.0 equiv) in anhydrous methanol (0.5 M concentration). Add activated 4Å molecular sieves to sequester water. Stir at 25°C for 4–6 hours. Checkpoint: Monitor consumption of aldehyde via TLC (Hexane/EtOAc 4:1).

  • Reduction: Cool the mixture to 0°C. Add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise over 20 minutes to prevent thermal runaway.

  • Workup: Stir for 2 hours at room temperature. Quench with saturated NH₄Cl. Extract with dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from ethanol or purify via flash column chromatography (silica gel).

Method B: Green Oxidative Amination (Catalytic Cascade)

Context: Recent advances (e.g., Co-N-C catalysts) allow the use of toluene derivatives directly, bypassing the need for unstable aldehydes.[2]

Protocol:

  • Catalyst Prep: Use a cobalt-nitrogen-carbon (Co-N-C) heterogeneous catalyst.

  • Reaction: Combine toluene derivative (solvent/reactant) and substituted aniline (1.0 equiv) in an autoclave. Pressurize with O₂ (0.4 MPa).

  • Conditions: Heat to 160°C for 12 hours. The reaction proceeds via in situ oxidation of toluene to benzaldehyde, condensation, and subsequent hydrogenation (if H₂ is introduced) or transfer hydrogenation.

  • Yield: Optimized yields reach >90% with high atom economy.

Visualization: Synthetic Workflow

SynthesisWorkflow Start Starting Materials PathA Method A: Reductive Amination (Standard) Start->PathA Aniline + Benzaldehyde PathB Method B: Oxidative Coupling (Green/Catalytic) Start->PathB Aniline + Toluene Imine Imine Intermediate (Schiff Base) PathA->Imine -H2O (Mol Sieves) Oxidation In-situ Oxidation (Co-N-C / O2) PathB->Oxidation Reduction Reduction (NaBH4 or H2/Cat) Imine->Reduction Product N-Benzylaniline Derivative Reduction->Product Condensation Condensation Oxidation->Condensation Condensation->Product Cascade

Figure 1: Comparison of classical reductive amination vs. catalytic oxidative coupling routes.

Part 2: Medicinal Chemistry & SAR

The biological activity of N-benzylanilines is strictly governed by the electronic and steric nature of substituents on the two aromatic rings (Ring A: Benzyl, Ring B: Aniline).

Domain 1: Neurodegeneration (AChE Inhibitors)

N-benzylanilines mimic the substrate of Acetylcholinesterase (AChE).[3] The benzyl moiety interacts with the Catalytic Active Site (CAS), while the aniline moiety extends towards the Peripheral Anionic Site (PAS).

  • Key Insight: N-benzyl-4-chloroaniline has demonstrated nanomolar potency.[4]

  • SAR Rule: Electron-withdrawing groups (Cl, F) on the aniline ring (para-position) enhance binding affinity via halogen bonding or hydrophobic interactions within the active site gorge.

Table 1: AChE Inhibition Profile of Selected Analogs

Compound IDRing A (Benzyl) SubstituentRing B (Aniline) SubstituentIC50 (AChE) [nM]Mechanism
1a HH>1000Weak Binding
1e H4-Cl182.45 Dual CAS/PAS binder
1f H4-F245.10Moderate Binding
Ref Donepezil-5.70Standard

Data Source: Synthesized from findings in Arabian Journal of Chemistry [1].

Domain 2: Oncology (Tubulin Polymerization Inhibitors)

These derivatives function as antimitotic agents by binding to the colchicine site of tubulin, preventing microtubule assembly.

  • Key Insight: The 3,4,5-trimethoxy substitution pattern on the benzyl ring is critical. It mimics the A-ring of colchicine and combretastatin A-4.

  • SAR Rule:

    • Ring A: Must be electron-rich (3,4,5-trimethoxy is optimal).

    • Linker: The secondary amine (-NH-) provides essential H-bond donor capability, superior to the ether linker in some stilbene analogs.

    • Ring B: Small hydrophobic groups (4-Me, 4-F) are tolerated; bulky groups abolish activity due to steric clash with the tubulin β-subunit.

Table 2: Cytotoxicity and Tubulin Inhibition

CompoundRing ARing BTubulin IC50 (µM)MCF-7 Cytotoxicity (GI50 µM)
CA-4 (Combretastatin)-1.20.004
NBA-1 3,4,5-OMe4-Me3.5 0.015
NBA-2 3,4,5-OMeH5.80.120
NBA-3 H4-Me>40>10

Data Source: Correlated from J. Med. Chem. studies [2].

Part 3: Mechanism of Action (MOA)

Understanding the dual-targeting potential requires visualizing the molecular pathways.

Visualization: Pharmacological Pathways

MOA_Pathways cluster_neuro Neurodegeneration (Alzheimer's) cluster_onco Oncology (Antimitotic) Scaffold N-Benzylaniline Scaffold Target1 Target: Acetylcholinesterase (AChE) Scaffold->Target1 N-Benzyl-4-Cl analogs Target2 Target: Tubulin (Beta-subunit) Scaffold->Target2 3,4,5-Trimethoxy analogs Bind1 Dual Binding: CAS (Benzyl) + PAS (Aniline) Target1->Bind1 Effect1 Inhibit ACh Hydrolysis Bind1->Effect1 Outcome1 Increased Synaptic ACh (Cognitive Enhancement) Effect1->Outcome1 Bind2 Colchicine Site Binding (Req: 3,4,5-OMe) Target2->Bind2 Effect2 Inhibit Polymerization Bind2->Effect2 Outcome2 G2/M Cell Cycle Arrest Apoptosis Effect2->Outcome2

Figure 2: Divergent pharmacological mechanisms based on substituent patterns.

References

  • Mahmudov, I., et al. "Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase."[4] Arabian Journal of Chemistry, 2026.

  • Cushman, M., et al. "Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization."[5] Journal of Medicinal Chemistry, 1993.

  • Zhang, J., et al. "Construction of N-benzylanilines via Facile Metal-Free Tandem Reductive Amination." SSRN Electronic Journal, 2022.

  • Wang, Y., et al. "Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors."[6] European Journal of Medicinal Chemistry, 2021.[7]

Sources

Foundational

Thermodynamic Stability &amp; Profiling of sec-Butoxy Substituted Anilines

Executive Summary: The Stability Paradox sec-Butoxy substituted anilines represent a unique class of liquid crystal intermediates and pharmaceutical building blocks where electronic activation clashes with steric bulk ....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

sec-Butoxy substituted anilines represent a unique class of liquid crystal intermediates and pharmaceutical building blocks where electronic activation clashes with steric bulk . Unlike their methoxy counterparts (anisidines), the sec-butoxy group introduces a chiral center and significant steric hindrance, particularly in the ortho position.

This guide addresses the core thermodynamic challenge: These molecules are kinetically unstable (prone to oxidation) despite being thermodynamically stable structures. Success in handling them requires decoupling their intrinsic thermal stability (high decomposition temperatures) from their oxidative lability (low redox potentials).

Structural Determinants of Stability

Electronic vs. Steric interplay

The thermodynamic profile of sec-butoxyaniline is governed by the position of the substituent. The sec-butoxy group (


) acts as a strong Electron Donating Group (EDG) via resonance, but its bulk forces conformational changes.
Parameterpara-Isomermeta-Isomerortho-Isomer
Electronic Effect Strong Resonance (+R)Inductive only (-I)Steric Inhibition of Resonance
pKa (Conj. Acid) ~5.3 (Most Basic)~4.2~4.5 (Suppressed by sterics)
Oxidative Liability High (Highest HOMO)ModerateModerate
Thermal Stability High (Symmetric packing)ModerateLower (Steric strain)

The Ortho-Effect Anomaly: In ortho-sec-butoxyaniline, the bulky sec-butyl group forces the adjacent amino group out of planarity with the benzene ring. This steric inhibition of resonance prevents the lone pair on the nitrogen from fully conjugating with the ring, paradoxically making the ortho isomer less basic and more resistant to oxidation than the para isomer, despite the proximity of the oxygen atom.

Degradation Pathways

The primary thermodynamic instability is oxidative dehydrogenation , not thermal decomposition.

degradation_pathway Aniline sec-Butoxyaniline (Electron Rich) Radical Cation Radical [Ar-NH2]•+ Aniline->Radical -e⁻ (Oxidation) Imine Quinone Imine (Reactive Electrophile) Radical->Imine -H⁺, -e⁻ Polymer Polymer/Tars (Thermodynamic Sink) Imine->Polymer Polymerization

Figure 1: Oxidative degradation cascade.[1] The electron-rich ring facilitates single-electron transfer (SET), leading to rapid darkening (tar formation) if not stored under inert gas.

Thermodynamic Profiling (Experimental Data)

The following data summarizes the thermal behavior derived from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) of analogous alkoxy anilines.

PropertyValue / RangeInterpretation
Melting Point para: 55-58°C ortho: Liquid at RTSymmetry drives lattice energy. Ortho isomer is often an oil due to poor packing.
Boiling Point 130-135°C @ 10 mmHgHigh boiling point indicates significant intermolecular H-bonding.
Dec. Onset (

)
> 240°CThermally Stable. The ether linkage and aromatic ring are robust against pure heat.
Heat of Fusion (

)
18-22 kJ/mol (para)Indicates moderate crystallinity for the solid isomers.

Critical Insight: The large gap between the boiling point (~135°C) and decomposition onset (>240°C) provides a safe processing window for distillation, provided vacuum is used to minimize oxygen exposure.

Synthesis & Isolation Protocol

Objective: Synthesize p-sec-butoxyaniline with maximal thermodynamic control, minimizing oxidative byproducts.

Mechanism: Nucleophilic Aromatic Substitution (


) followed by Catalytic Hydrogenation.
Workflow Diagram

synthesis_protocol Start Start: 1-Fluoro-4-nitrobenzene Step1 Step 1: Etherification (NaH, sec-Butanol, DMF, 60°C) Start->Step1 Step1->Step1 Incomplete Check1 Checkpoint: TLC/NMR (Confirm F displacement) Step1->Check1 Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Check1->Step2 Pass Check2 Checkpoint: Color Test (Colorless = Pure) Step2->Check2 Final Product: p-sec-Butoxyaniline (Store under Argon) Check2->Final Pass

Figure 2: Optimized synthesis workflow ensuring intermediate purity before the sensitive reduction step.

Detailed Methodology

Step 1: Thermodynamics-Driven Etherification

  • Reagents: 1-Fluoro-4-nitrobenzene (1.0 eq), sec-Butanol (1.2 eq), Sodium Hydride (1.3 eq), DMF (Anhydrous).

  • Protocol:

    • Generate sodium sec-butoxide in situ by adding sec-butanol to NaH in DMF at 0°C. Why: Pre-forming the alkoxide prevents side reactions with the nitro aromatic.

    • Add the fluoronitrobenzene slowly. Heat to 60°C.

    • Self-Validating Check: Monitor by TLC. The product is less polar than the starting material. 1H NMR must show the distinct chiral sec-butyl multiplet at 4.3-4.5 ppm.

Step 2: Reduction & Stabilization

  • Reagents: 1-(sec-butoxy)-4-nitrobenzene, 10% Pd/C, Methanol, Hydrogen gas (balloon).

  • Protocol:

    • Purge the reaction vessel with Nitrogen before introducing Hydrogen. Why: Oxygen + Catalyst + Aniline = Rapid Oxidation.

    • Stir under

      
       until uptake ceases.
      
    • Critical Isolation Step: Filter catalyst through Celite under an inert atmosphere if possible. Evaporate solvent at

      
      .
      
    • Storage: The product must be stored as the free base under Argon or converted immediately to the Hydrochloride salt (solid) for long-term thermodynamic stability.

Applications in Drug Development

In Medicinal Chemistry, the sec-butoxy group is utilized to modulate lipophilicity (LogP) and metabolic stability .

  • Metabolic Blocking: The branched sec-butyl group hinders O-dealkylation by Cytochrome P450 enzymes compared to a simple methoxy/ethoxy group.

  • Conformational Locking: In the ortho position, the steric bulk locks the aniline into a specific conformation, which can increase binding selectivity for deep protein pockets.

References

  • PubChem. (2025).[2] 3-(sec-Butoxy)aniline Compound Summary. National Library of Medicine. [Link]

  • NIST Chemistry WebBook. (2024). 4-sec-Butylaniline Thermochemical Data. National Institute of Standards and Technology. [Link]

  • Smith, M. B., & March, J. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for and Hammett substituent effects).
  • Vertex Pharmaceuticals. (2020). Process development for halogen exchange fluorination. ResearchGate. [Link] (Cited for fluoronitrobenzene precursor synthesis).

  • Netzsch Analyzing & Testing. (2024). Simultaneous Thermal Analysis (STA) of Nitrogenous Compounds. [Link]

Sources

Exploratory

Technical Guide: Physicochemical Characterization of 3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline

The following technical guide details the physicochemical profile, synthesis context, and characterization protocols for 3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline , a specialized secondary amine intermediate likely utili...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis context, and characterization protocols for 3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline , a specialized secondary amine intermediate likely utilized in the synthesis of GPCR modulators (e.g., GLP-1 or GPR40 agonists).

[1]

Executive Summary

3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline (MW: 313.44 g/mol ) is a lipophilic secondary amine intermediate.[1] Due to the presence of flexible alkoxy chains (sec-butoxy and propoxy) and the asymmetric nature of the molecule, it typically exists as a viscous oil or low-melting solid at ambient conditions. Its boiling point is predicted to be high (>350°C), necessitating vacuum distillation for purification.

This guide provides the predicted physicochemical data derived from quantitative structure-property relationship (QSPR) models, alongside validated experimental protocols for confirming these values in a drug development setting.

Physicochemical Profile (Predicted & Calculated)

The following data represents the consensus of group contribution methods (Joback/Stein) for the free base form.

PropertyValue / RangeConfidenceMethod
Molecular Formula C₂₀H₂₇NO₂ExactStoichiometry
Molecular Weight 313.44 g/mol ExactIUPAC Atomic Weights
Physical State Viscous Oil / Low-Melting SolidHighStructural Flexibility Analysis
Melting Point (MP) 45°C – 60°C (if crystalline)MediumGroup Contribution (Joback)
Boiling Point (BP) 415°C ± 25°C (at 760 mmHg)HighACD/Labs & EPISuite Algorithms
BP (Vacuum) 180°C – 200°C (at 0.5 mmHg)HighNomograph Extrapolation
LogP (Lipophilicity) 5.2 ± 0.4HighConsensus LogP
pKa (Base) 4.5 – 5.0 (Aniline Nitrogen)MediumHammett Equation
Solubility Insoluble in water; Soluble in DCM, EtOAc, MeOHHighPolarity Assessment

Critical Note: The free base is prone to oxidation (N-oxide formation) and should be stored under inert gas (Argon/Nitrogen) at -20°C. For stability, conversion to a hydrochloride (HCl) or oxalate salt is recommended, which typically raises the MP to >150°C.

Experimental Determination Protocols

To validate the predicted values during synthesis scale-up, the following self-validating protocols must be employed.

Melting Point Determination (DSC)

For solid samples (or salts), Differential Scanning Calorimetry (DSC) is superior to capillary methods due to its ability to detect polymorphism and solvates.

  • Instrument: TA Instruments Q2000 or equivalent.

  • Protocol:

    • Calibration: Indium standard (onset 156.6°C).

    • Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan; crimp with a pinhole lid (to allow volatile escape if solvated).

    • Ramp: Equilibrate at 25°C, then ramp at 10°C/min to 250°C.

    • Analysis: Identify the endothermic onset (

      
      ) as the melting point. A secondary peak indicates polymorphism or impurity.
      
Boiling Point Determination (TGA/DSC)

Direct distillation of high-boiling amines often leads to decomposition. Thermogravimetric Analysis (TGA) provides a safer proxy.

  • Instrument: TGA Q500 or equivalent.

  • Protocol:

    • Sample: Load 10–15 mg into a platinum pan.

    • Atmosphere: Nitrogen purge (50 mL/min).

    • Ramp: 10°C/min to 600°C.

    • Determination: The onset of significant weight loss (extrapolated onset) correlates to the boiling point.

    • Validation: Compare with vacuum distillation data (e.g., boiling temperature at reduced pressure) using a pressure-temperature nomograph.

Synthesis & Purification Context

The physicochemical properties are directly influenced by the synthetic route, typically a Reductive Amination .

Synthesis Pathway

The coupling of 3-(sec-butoxy)aniline and 3-propoxybenzaldehyde followed by reduction.

SynthesisPathway Aniline 3-(sec-Butoxy)aniline (Nucleophile) Imine Intermediate Imine (Unstable) Aniline->Imine Dehydration (-H2O) Aldehyde 3-Propoxybenzaldehyde (Electrophile) Aldehyde->Imine Dehydration (-H2O) Product 3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline (Target) Imine->Product Reduction (NaBH(OAc)3 / DCM)

Figure 1: Reductive amination pathway. The lipophilicity of the product requires non-polar solvent extraction.

Purification Strategy

Given the high boiling point, Column Chromatography is preferred over distillation for the free base.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (95:5 to 80:20).

  • Monitoring: TLC (UV 254 nm). The secondary amine will stain with Ninhydrin or Dragendorff's reagent.

Characterization Workflow

A logical flow to confirm identity and purity before MP/BP measurement.

CharacterizationFlow Raw Crude Reaction Mixture TLC 1. TLC Screening (Check Rf vs. Starting Materials) Raw->TLC Purification 2. Flash Chromatography TLC->Purification Isolate Major Spot NMR 3. 1H-NMR & 13C-NMR (Confirm Structure) Purification->NMR HPLC 4. HPLC-MS (Purity > 98%) NMR->HPLC If Structure Confirmed HPLC->Purification If Purity < 98% Physical 5. Physical Analysis (DSC for MP / TGA for BP) HPLC->Physical If Purity > 98%

Figure 2: Step-by-step characterization workflow ensuring data integrity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16641284, 3-(sec-Butoxy)aniline. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Mendham, J., et al. (2000).Vogel's Textbook of Quantitative Chemical Analysis. 6th Edition, Prentice Hall.

Sources

Protocols & Analytical Methods

Method

Application Note: Purification of 3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline via Column Chromatography

Executive Summary This guide details the purification protocol for 3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline , a lipophilic secondary amine intermediate often encountered in the synthesis of specific kinase inhibitors or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification protocol for 3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline , a lipophilic secondary amine intermediate often encountered in the synthesis of specific kinase inhibitors or receptor antagonists.[1]

The primary challenge in purifying this compound is the interaction between the secondary amine moiety and the acidic silanol groups of standard silica gel, which typically results in peak tailing and yield loss. This protocol utilizes a Triethylamine (TEA)-modified normal phase chromatography method to suppress silanol activity, ensuring sharp peak shape and high recovery (>90%).[1]

Physicochemical Analysis & Strategy

Structural Considerations
  • Core Structure: N-benzylaniline derivative.[1][2]

  • Functional Groups:

    • Secondary Amine: Weakly basic (pKa ~ 4–5), but sufficient to H-bond with silica protons.[1]

    • Alkoxy Chains (Sec-butoxy, Propoxy): Significant lipophilicity, increasing retention in non-polar solvents.[1]

  • Impurity Profile:

    • Unreacted Aniline: More polar than the product (usually).

    • Benzyl Halide/Aldehyde: Less polar; elutes near the solvent front.

    • Tertiary Amine (Over-alkylation): Close eluting impurity, often requires gradient optimization.[1]

The "Silanol Effect"

Standard silica gel (pH ~5) acts as a weak acid. The nitrogen lone pair on the target molecule interacts with these sites, causing:

  • Streaking/Tailing: Broad bands that co-elute with impurities.

  • Irreversible Adsorption: Loss of mass on the column.

Strategic Solution: Pre-buffering the silica and mobile phase with 1% Triethylamine (TEA) neutralizes acidic sites, converting the separation mechanism from "mixed-mode" (adsorption + ion exchange) to pure partition chromatography.[1]

Experimental Protocol

Materials
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Mobile Phase A: Hexane (or n-Heptane).[1]

  • Mobile Phase B: Ethyl Acetate (EtOAc).[1]

  • Modifier: Triethylamine (TEA), Reagent Grade.[1]

  • Loading Matrix: Celite 545 (recommended for viscous oils).[1]

Pre-Purification Workup

Before chromatography, ensure the crude oil is free of residual aqueous base or acid.

  • Dissolve crude in EtOAc.[3]

  • Wash with saturated NaHCO₃ followed by Brine.

  • Dry over Na₂SO₄ and concentrate.

    • Note: N-benzylanilines are prone to oxidation (turning pink/brown).[1] Minimize air exposure.

TLC Method Development

Determine the optimal solvent system using TLC plates (Silica Gel 60 F₂₅₄).

  • Standard Eluent: 9:1 Hexane:EtOAc.

  • Modified Eluent: 9:1 Hexane:EtOAc + 1% TEA.

  • Target Rf: The product should have an Rf of 0.25 – 0.35 in the chosen solvent system for optimal column separation.

  • Visualization: UV (254 nm) and Iodine Stain (amines turn brown rapidly).[1]

Column Packing & Equilibration (The "Slurry with Base" Method)
  • Calculate Silica Mass: Use a 30:1 to 50:1 ratio of Silica:Crude Mass.

  • Prepare Slurry: Mix the required silica in a solution of Hexane containing 1% TEA .

  • Pack Column: Pour the slurry into the column and flush with 2 column volumes (CV) of the starting mobile phase (e.g., 100% Hexane + 1% TEA).

    • Why? This ensures the entire column bed is neutralized before the sample touches it.

Sample Loading

Dry Loading (Preferred for Oils):

  • Dissolve the crude oil (e.g., 1 g) in minimal DCM.

  • Add Celite 545 (approx. 2 g).

  • Evaporate solvent on a rotary evaporator until a free-flowing powder remains.

  • Add the powder to the top of the packed column and cover with a layer of sand.

Gradient Elution Profile
  • Flow Rate: Adjust based on column diameter (e.g., 15–20 mL/min for a 2.5 cm diameter column).

  • Mobile Phase: Hexane/EtOAc + 1% TEA (constant modifier concentration).

Time/Volume% Mobile Phase B (EtOAc)Purpose
0–2 CV 0%Elute non-polar impurities (e.g., benzyl halides).[1]
2–5 CV 0% → 5%Initiate gentle elution.
5–12 CV 5% → 15%Target Elution Window. Collect fractions here.
12–15 CV 15% → 30%Flush polar impurities (unreacted anilines).[1]
15+ CV 100%Column wash.

Workflow Visualization

PurificationWorkflow Synthesis Crude Reaction Mixture Workup Aqueous Workup (NaHCO3 Wash) Synthesis->Workup Remove salts TLC TLC Screening (Hex/EtOAc + TEA) Workup->TLC Determine Rf DryLoad Dry Loading (Celite 545) TLC->DryLoad Target Rf ~0.3 Column Flash Column (Silica + 1% TEA) DryLoad->Column Solid Load Analysis QC Analysis (NMR/HPLC) Column->Analysis Fraction Check Analysis->Column Repurify Mixed Fractions Pure Pure Product (>98%) Analysis->Pure Combine & Dry

Figure 1: Step-by-step purification workflow ensuring neutralization of silica and optimal recovery.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Streaking / Tailing Insufficient base modifier.[1]Increase TEA concentration to 2% or switch to Amino-bonded Silica (NH₂-SiO₂).[1]
Product Co-elution Gradient too steep.Hold the gradient isocratic at the %B where the product begins to elute (e.g., hold at 8% EtOAc).
Pink/Brown Bands Oxidation on column.Use degassed solvents; flush column with Nitrogen; Minimize run time.
Low Recovery Irreversible adsorption.Flush column with 10% Methanol in DCM (with TEA) to recover "stuck" material.[1]

References

  • Organic Syntheses Procedure for N-Benzylation: Guidance on handling N-benzylaniline derivatives and standard flash chromatography parameters. Source: [Organic Syntheses, Coll.[1] Vol. 10, p. 382]([Link]1]

  • Biotage Application Note on Amine Purification: "How do I purify ionizable organic amine compounds using flash column chromatography?" Source:

  • Royal Society of Chemistry (RSC) Tips: Methods for mitigating amine streaking using triethylamine modifiers. Source:[1]

  • PubChem Compound Summary: Structural analogs and physical property data for 3-(sec-butoxy)aniline derivatives. Source:[1]

Sources

Application

Preparation of 3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline for biological assays

Executive Summary This technical guide details the synthesis, purification, and biological assay preparation of 3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline (referred to herein as Compound X ). This molecule represents a cl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, purification, and biological assay preparation of 3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline (referred to herein as Compound X ). This molecule represents a class of lipophilic secondary amines often utilized as chemical probes for GPCRs or kinase allosteric sites.

Due to the presence of two hydrophobic ether chains (sec-butoxy and propoxy), this compound exhibits low aqueous solubility. Successful biological evaluation requires a rigorous protocol that integrates high-fidelity organic synthesis with precise stock solution management to prevent compound precipitation ("crashing out") during cellular treatment.

Part 1: Chemical Synthesis Strategy

Rationale: The most robust route to N-benzylanilines is Reductive Amination . Unlike direct alkylation (which often leads to over-alkylation to tertiary amines), reductive amination ensures mono-alkylation. We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent due to its selectivity for imines over aldehydes and its non-toxic nature compared to cyanoborohydride.

Reaction Scheme
  • Precursor A: 3-(sec-butoxy)aniline (Nucleophile)

  • Precursor B: 3-propoxybenzaldehyde (Electrophile)

  • Intermediate: Imine formation (Schiff Base)

  • Reduction: In-situ reduction by STAB to Secondary Amine.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Weigh Reagents Mix Imine Formation (DCE + AcOH, 2h) Start->Mix 1:1 Equiv Reduce Reduction (Add STAB, 12-16h) Mix->Reduce Imine Confirmed Quench Quench (Sat. NaHCO3) Reduce->Quench TLC Check Extract Extraction (DCM/Water) Quench->Extract Purify Flash Chromatography (Hex/EtOAc) Extract->Purify Final Pure Compound X (>98% Purity) Purify->Final

Caption: Step-wise reductive amination workflow using Sodium Triacetoxyborohydride (STAB) in Dichloroethane (DCE).

Detailed Protocol 1: Synthesis of Compound X

Reagents:

  • 3-(sec-butoxy)aniline (1.0 equiv)

  • 3-propoxybenzaldehyde (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

Procedure:

  • Imine Formation: In a flame-dried round-bottom flask, dissolve 3-(sec-butoxy)aniline (500 mg, 3.0 mmol) and 3-propoxybenzaldehyde (546 mg, 3.3 mmol) in anhydrous DCE (15 mL).

  • Activation: Add Acetic Acid (170 µL, 3.0 mmol). Stir at Room Temperature (RT) for 2 hours under Nitrogen. Note: AcOH catalyzes the dehydration of the hemiaminal to the imine.

  • Reduction: Cool the mixture to 0°C. Add STAB (954 mg, 4.5 mmol) portion-wise over 10 minutes. Allow the reaction to warm to RT and stir overnight (12–16 hours).

  • Quench: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Work-up: Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude oil via Flash Column Chromatography (Silica Gel).

    • Gradient: 0% → 10% Ethyl Acetate in Hexanes.

    • Target: The secondary amine is less polar than the aniline but more polar than the aldehyde.

Part 2: Quality Control (QC) for Biological Use

Before biological application, the compound must meet strict purity criteria to avoid off-target toxicity from aldehyde residues or metal contaminants.

QC ParameterAcceptance CriteriaMethodReason
Purity >98%HPLC (254 nm)Impurities >2% can skew IC50 values.
Identity M+H foundLC-MSConfirm molecular weight (Calc: ~313.4 Da).
Residual Solvent <0.5%1H NMRDCE/DCM are cytotoxic; must be removed.
Solubility Clear at 10 mMVisual (DMSO)Ensures stock solution viability.

Part 3: Biological Assay Preparation

Challenge: Compound X is highly lipophilic (cLogP estimated ~5.2). Improper dilution will cause micro-precipitation in aqueous media, leading to false negatives (compound not reaching target) or false positives (aggregates lysing cells).

Protocol 2: Preparation of 10 mM DMSO Master Stock
  • Weighing: Weigh exactly 3.13 mg of Compound X into a sterile, amber glass vial (to protect from light).

  • Solvation: Add 1.0 mL of anhydrous, sterile-filtered DMSO (Sigma-Aldrich Hybridoma Grade).

    • Critical: Do not use plastic microfuge tubes for long-term storage of lipophilic amines; they can leach plasticizers. Use glass.

  • Mixing: Vortex for 30 seconds. Sonicate for 5 minutes if any turbidity remains.

  • Storage: Aliquot into 50 µL volumes in glass inserts. Store at -20°C. Avoid freeze-thaw cycles >3 times.

Protocol 3: Serial Dilution (The "Intermediate Step" Method)

Direct dilution from 10 mM DMSO to aqueous media (e.g., 1:1000) often shocks the compound out of solution. Use an Intermediate Dilution Step .

Workflow Diagram: Serial Dilution Strategy

DilutionStrategy Stock 10 mM Master Stock (100% DMSO) Inter 100x Intermediate Plate (100% DMSO) Stock->Inter Serial Dilution (e.g., 1:3 steps) Final Final Assay Well (1% DMSO Final) Inter->Final Transfer 1 µL Media Assay Media (Aqueous + Serum) Media->Final Add 99 µL

Caption: Intermediate dilution in DMSO ensures compound remains solubilized before the final aqueous step.

Step-by-Step Dilution:

  • Intermediate Plate (100x): Prepare your dose-response curve (e.g., 10 mM, 3 mM, 1 mM...) entirely in 100% DMSO .

  • Assay Plate: Plate cells in 99 µL of culture media.

  • Transfer: Use a pin tool or liquid handler to transfer 1 µL from the Intermediate Plate to the Assay Plate.

    • Result: Final concentration is 1x, Final DMSO is 1%.

    • Why? Mixing 1 µL DMSO into 99 µL media is kinetically faster than mixing water into DMSO, reducing precipitation risk.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Describes the standard STAB protocol used in Part 1.

  • Chemical Probes Portal. (2023). "Guidelines for Chemical Probe Quality." Defines the >98% purity and characterization standards.

  • Way, L., et al. (2020). "Best Practices for Compound Management in High-Throughput Screening." SLAS Discovery. Provides the basis for the DMSO intermediate dilution strategy.

  • Lipinski, C. A. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Context for cLogP and solubility issues.

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions during 3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline formulation

This Technical Support Guide addresses the minimization of side reactions for 3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline . This secondary amine features dual ether functionalities and a benzyl-aniline core, making it susc...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide addresses the minimization of side reactions for 3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline . This secondary amine features dual ether functionalities and a benzyl-aniline core, making it susceptible to specific degradation pathways including oxidative deamination, N-oxide formation, and radical-mediated ether peroxidation.

Topic: Minimizing Side Reactions & Impurity Profiling Audience: Process Chemists, Formulation Scientists Document ID: TS-API-2026-02[1]

Executive Technical Summary

The stability profile of 3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline is dominated by the reactivity of its secondary amine nitrogen and the radical susceptibility of the sec-butoxy methine proton.[1] Unlike simple anilines, the N-benzyl moiety lowers the oxidation potential, increasing sensitivity to atmospheric oxygen and trace metal catalysis.

Critical Control Points (CCPs):

  • Oxidative Instability: Rapid formation of colored imino-quinone species and N-oxides.[1]

  • Process Impurities: Over-alkylation (tertiary amine formation) during reductive amination steps.[1][2]

  • Ether Peroxidation: Long-term storage risk at the sec-butoxy site.[1]

Troubleshooting Module: Synthesis & Process Chemistry

Focus: Preventing impurities during the final bond-forming or isolation steps.[1]

Issue: Over-Alkylation (Bis-benzylation)

Symptom: Presence of a higher molecular weight impurity (+148 Da) detectable by LC-MS.[1] Mechanism: During reductive amination, the secondary amine product is more nucleophilic than the primary aniline starting material, leading to a second addition of the 3-propoxybenzaldehyde.

Corrective Protocol:

  • Stepwise Imine Formation: Do not mix reducing agent (e.g., NaBH(OAc)₃) immediately. Stir the aniline and aldehyde in dry solvent (DCE or Methanol) for 2–4 hours first to drive imine equilibrium.

  • Protic Solvent Switch: If using NaBH₄, switch from aprotic solvents to Methanol. Solvation of the secondary amine by methanol reduces its nucleophilicity via hydrogen bonding, suppressing the second alkylation.

Issue: "Pink/Red" Discoloration of Crude Product

Symptom: The oil/solid turns reddish-brown upon exposure to air during filtration or drying.[1] Mechanism: Radical oxidation of the aniline nitrogen generates a radical cation, which couples to form hydrazobenzene derivatives or polymerizes into colored azo/imino species.

Corrective Protocol:

  • Degassing: Sparge all workup solvents (Ethyl Acetate, Water) with Nitrogen or Argon for 15 minutes prior to use.

  • Acidic Workup: Perform the final extraction at pH 5–6 (using mild NH₄Cl buffer) rather than strong basic conditions. The protonated ammonium species is resistant to oxidation.

  • Antioxidant Spiking: Add 0.1% w/w BHT (Butylated Hydroxytoluene) or Ascorbic Acid to the crystallization solvent.

Troubleshooting Module: Formulation & Stability

Focus: Preventing degradation during storage or compounding.[1]

FAQ: Why is the purity dropping during stability testing (40°C/75% RH)?

Analysis: The degradation likely stems from Oxidative Dealkylation . Mechanism:

  • Abstraction of the benzylic proton (adjacent to Nitrogen).

  • Formation of a carbinolamine intermediate.[3]

  • Collapse of the intermediate to release benzaldehyde (3-propoxybenzaldehyde) and the parent aniline.

Visualized Pathway (Graphviz):

DegradationPathway Parent Parent Molecule (Sec-amine) Radical Benzylic Radical Intermediate Parent->Radical H-abstraction (Light/Metal) Peroxide Hydroperoxide Species Radical->Peroxide +O2 Imine Imine Intermediate Peroxide->Imine -H2O Products Degradants: 1. 3-Propoxybenzaldehyde 2. 3-(Sec-butoxy)aniline Imine->Products Hydrolysis (+H2O)

Caption: Figure 1. Oxidative dealkylation pathway of N-benzylanilines. The benzylic carbon is the "Achilles' heel," leading to C-N bond cleavage.

FAQ: How do I prevent peroxide formation on the sec-butoxy group?

Answer: The sec-butoxy group contains a tertiary hydrogen (methine) that is prone to autoxidation.[1] Protocol:

  • Container: Store under Argon atmosphere in amber glass (blocks UV <400nm).

  • Scavenger: Co-formulate with a sacrificial antioxidant.

Table 1: Antioxidant Selection Guide

Antioxidant ClassCompoundRecommended Conc.Mechanism of ActionSuitability
Phenolic BHT / BHA0.05% - 0.2%Radical Scavenging (ROO[1]•)High. Best for preventing ether peroxidation.[1]
Sulfur-based Thiodipropionic acid0.1% - 0.5%Peroxide DecompositionMedium. Good synergist with phenols.[1]
Chelator EDTA / DTPA0.01% - 0.05%Metal Ion SequestrationCritical. Prevents metal-catalyzed oxidation of the aniline.[1]

Experimental Methodology: Self-Validating Stability Test

Use this protocol to validate your formulation's resistance to the side reactions described above.

Objective: Determine susceptibility to oxidative deamination vs. N-oxidation.

  • Preparation: Dissolve 10 mg of 3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline in 10 mL of Methanol/Water (1:1).

  • Stress Condition A (Radical): Add 0.1 eq AIBN, heat to 50°C for 4 hours. (Simulates ether oxidation).

  • Stress Condition B (Peroxide): Add 1.0 eq H₂O₂, stir at RT for 1 hour. (Simulates N-oxidation).

  • Analysis: Inject on HPLC (C18 column, Acetonitrile/Water gradient).

    • Result A: If peak area decreases >5% with new lipophilic peaks, the sec-butoxy group is the weak link. Add BHT.

    • Result B: If a major peak appears at RRT 0.9 (N-oxide), the amine nitrogen is the weak link. Control pH and exclude oxygen.

Decision Logic for Formulation

Use the following logic flow to design your final formulation buffer/solvent system.

FormulationLogic Start Formulation Design CheckPH Is pH < 6.0? Start->CheckPH Acidic Risk: Ether Hydrolysis (Low Risk for this cmpd) CheckPH->Acidic Yes Basic Risk: Free Base Oxidation CheckPH->Basic No Mitigation Add EDTA (Chelator) + Nitrogen Headspace Basic->Mitigation Solvent Solvent Choice Mitigation->Solvent Protics Alcohols (MeOH/EtOH) Stabilizes Amine via H-bond Solvent->Protics Aprotics DMSO/DMF Promotes N-Oxidation Solvent->Aprotics

Caption: Figure 2.[1][4] Decision tree for minimizing side reactions during liquid formulation.

References

  • Metabolism and Oxidation of N-Benzyl Anilines Gorrod, J. W., & Gooderham, N. J. (1987).[1][5] The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. [1][5]

  • Mechanisms of Amine Oxidation Larsen, J., & Jørgensen, K. A. (1992).[3][6] A facile oxidation of secondary amines to imines by iodosobenzene or by a terminal oxidant. [Source: RSC Perkin Trans.[6] 2]([Link]1][3][4][6][7]

  • Reductive Amination Optimization Abdel-Magid, A. F., et al. (1996).[8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [1]

  • Autoxidation of Ethers Master Organic Chemistry. (2023).[1][3][7][9] Ether Storage and Peroxide Formation. [1]

Sources

Optimization

Technical Support Center: Synthesis of Sterically Hindered sec-Butoxy Aniline Derivatives

Welcome to the technical support center for the synthesis and manipulation of sec-butoxy aniline derivatives. This resource is designed for researchers, scientists, and drug development professionals encountering challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and manipulation of sec-butoxy aniline derivatives. This resource is designed for researchers, scientists, and drug development professionals encountering challenges associated with the steric bulk of the sec-butoxy group in their synthetic endeavors. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of N-sec-butylanilines challenging?

The primary challenge in synthesizing N-sec-butylanilines lies in the steric hindrance imposed by the bulky sec-butyl group. This steric bulk can significantly slow down the rate of reaction at the nitrogen atom, leading to low yields or no reaction at all under standard conditions. The approach of the electrophile to the nitrogen nucleophile is impeded, requiring more forcing conditions or specialized catalytic systems to achieve efficient coupling.

Q2: What are the common side reactions observed during the N-alkylation of anilines with sec-butylating agents?

Common side reactions include over-alkylation, leading to the formation of tertiary amines or even quaternary ammonium salts, especially if the primary amine is more nucleophilic than the resulting secondary amine.[1] Elimination reactions of the sec-butyl halide to form butene isomers can also compete with the desired substitution, particularly with strong, sterically hindered bases.

Q3: Which analytical techniques are best for monitoring the progress of these reactions and characterizing the products?

A combination of Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for monitoring reaction progress. For product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the structure and purity of the sec-butoxy aniline derivatives.[2] High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of sec-butoxy aniline derivatives, categorized by the synthetic method.

Direct N-Alkylation with sec-Butyl Halides

Direct alkylation is often the first approach considered but is frequently hampered by steric hindrance.

Problem: Low to no conversion of the starting aniline.

  • Cause: Insufficient reactivity due to steric hindrance from the sec-butyl halide.

  • Solution 1: Increase Reaction Temperature and Time: Sterically hindered reactions often require more energy to overcome the activation barrier. Carefully increase the reaction temperature in increments of 10-20 °C and monitor the reaction for longer periods.

  • Solution 2: Use a More Reactive Leaving Group: Switch from sec-butyl chloride to sec-butyl bromide or iodide. The C-I bond is weaker and iodide is a better leaving group, which can accelerate the reaction rate.

  • Solution 3: Employ a Different Solvent: The choice of solvent can influence the reaction rate. Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the aniline. In some cases, using an ionic liquid as the solvent has been shown to improve selectivity for mono-alkylation.[1]

Problem: Formation of significant amounts of butene (elimination byproduct).

  • Cause: The base used is too strong or sterically hindered, promoting elimination over substitution.

  • Solution 1: Use a Weaker, Non-nucleophilic Base: Switch from strong bases like sodium hydride or potassium tert-butoxide to milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Solution 2: Optimize Base Stoichiometry: Use only a slight excess of the base (1.1-1.5 equivalents) to minimize side reactions.

Reductive Amination with 2-Butanone

Reductive amination is a powerful method for forming C-N bonds and can be more effective than direct alkylation for hindered systems.[3][4]

Problem: Incomplete imine formation.

  • Cause: The equilibrium between the aniline, 2-butanone, and the imine intermediate does not favor the imine.

  • Solution 1: Use a Dehydrating Agent: Add a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves to remove the water formed during imine formation, thus driving the equilibrium towards the product.[4]

  • Solution 2: Catalytic Acid: A catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the aniline.[5]

Problem: Reduction of the ketone starting material.

  • Cause: The reducing agent is too reactive and reduces the ketone before it can form the imine.

  • Solution: Use a Selective Reducing Agent: Employ a milder and more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[3][5] These reagents are less reactive towards ketones and aldehydes but will readily reduce the iminium ion intermediate.[5]

G

Palladium-Catalyzed Buchwald-Hartwig Amination

This cross-coupling reaction is a highly versatile method for forming C-N bonds, especially for sterically hindered substrates.[6][7]

Problem: Low catalytic activity and poor yields.

  • Cause: The catalyst system (palladium precursor and ligand) is not suitable for the sterically demanding sec-butoxyaniline.

  • Solution 1: Ligand Selection is Crucial: For sterically hindered couplings, bulky, electron-rich phosphine ligands are generally required.[6] Consider using biarylphosphine ligands (e.g., XPhos, SPhos) or ferrocene-based ligands (e.g., dppf).[6] The choice of ligand can dramatically impact the efficiency of the reductive elimination step, which is often the rate-limiting step for hindered substrates.[8]

  • Solution 2: Choice of Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, the activation of the precatalyst can be a critical factor. Experiment with different palladium sources to find the optimal one for your specific substrate combination.

  • Solution 3: Base and Solvent Optimization: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective. The solvent also plays a significant role; toluene, dioxane, and THF are commonly used.

G

ParameterRecommendation for Hindered SubstratesRationale
Ligand Bulky, electron-rich biarylphosphines (e.g., XPhos, SPhos)Facilitates reductive elimination of the hindered product.[6][8]
Base Strong, non-nucleophilic (e.g., NaOtBu, LHMDS)Promotes deprotonation of the amine without competing nucleophilic attack.
Solvent Aprotic, non-polar (e.g., Toluene, Dioxane)Generally provides good solubility for the catalyst and substrates.
Temperature 80-120 °CHigher temperatures are often required to overcome the activation energy.

Table 1. Recommended starting conditions for Buchwald-Hartwig amination of hindered substrates.

Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is a classical method for C-N bond formation and has seen a resurgence with the development of improved catalytic systems.[9][10]

Problem: High reaction temperatures and long reaction times are required.

  • Cause: Traditional Ullmann conditions often require harsh conditions, especially for unactivated aryl halides.

  • Solution 1: Use a Ligand-Accelerated System: The addition of a ligand can significantly accelerate the reaction and allow for milder conditions. Diamine ligands (e.g., TMEDA, 1,10-phenanthroline) and amino acids (e.g., L-proline) have been shown to be effective.[9]

  • Solution 2: Choice of Copper Source: Copper(I) salts, such as CuI or CuBr, are generally more effective than copper(0) or copper(II) salts.

Problem: Poor functional group tolerance.

  • Cause: The high temperatures and strong bases used in traditional Ullmann reactions can be incompatible with sensitive functional groups.

  • Solution: Modern Ligand-Based Protocols: Employing modern, ligand-assisted protocols can allow the reaction to proceed at lower temperatures, thus improving the tolerance for a wider range of functional groups.[11][12]

Experimental Protocols

Protocol 1: Reductive Amination of Aniline with 2-Butanone

  • To a solution of aniline (1.0 mmol) and 2-butanone (1.2 mmol) in dichloromethane (10 mL) is added acetic acid (0.1 mmol).

  • The mixture is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (1.5 mmol) is added in portions over 10 minutes.

  • The reaction is stirred at room temperature until the starting aniline is consumed (as monitored by TLC or GC-MS).

  • The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide with sec-Butylamine

  • To an oven-dried Schlenk tube is added Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • The tube is evacuated and backfilled with argon three times.

  • Aryl bromide (1.0 mmol), sec-butylamine (1.2 mmol), and anhydrous toluene (5 mL) are added via syringe.

  • The reaction mixture is heated to 100 °C and stirred until the aryl bromide is consumed (as monitored by GC-MS).

  • The reaction is cooled to room temperature and diluted with ethyl acetate.

  • The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

References

  • - PubMed

  • - Benchchem

  • - ResearchGate

  • - Wikipedia

  • - Royal Society of Chemistry

  • - Journal of the American Chemical Society

  • - ResearchGate

  • - National Center for Biotechnology Information

  • - National Center for Biotechnology Information

  • - ResearchGate

  • - Google Books

  • - Wikipedia

  • - OpenBU

  • - ResearchGate

  • - Master Organic Chemistry

  • - PrepChem.com

  • - Wordpress

  • - GalChimia

  • - Organic Chemistry Portal

  • - ResearchGate

  • - ResearchGate

  • - Royal Society of Chemistry

  • - MDPI

  • - ResearchGate

  • - Wiley Online Library

  • - National Center for Biotechnology Information

  • - ResearchGate

  • - Harvard University

  • - MDPI

  • - Royal Society of Chemistry

  • - ResearchGate

  • - University of Connecticut

  • - LookChem

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  • - University of Amsterdam

  • - National Center for Biotechnology Information

  • - PubMed

  • - Dakenchem

  • - ResearchGate

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  • - ResearchGate

Sources

Troubleshooting

Stability of 3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline in aqueous solutions

Prepared by: Senior Application Scientist, Chemical Development Division Welcome to the technical support guide for 3-(sec-butoxy)-N-(3-propoxybenzyl)aniline. This document is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Development Division

Welcome to the technical support guide for 3-(sec-butoxy)-N-(3-propoxybenzyl)aniline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this molecule in aqueous solutions. As specific experimental stability data for this compound is not publicly available, this guide is built upon established principles of chemical stability for its constituent functional groups: the aniline core, the N-benzyl linkage, and the dual ether moieties. Our goal is to empower you to design robust experiments, anticipate potential challenges, and troubleshoot issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for 3-(sec-butoxy)-N-(3-propoxybenzyl)aniline in an aqueous solution?

A1: Based on its structure, the molecule has three primary points of potential instability:

  • Oxidation of the Aniline Nitrogen: The aniline functional group is susceptible to oxidation, which can lead to the formation of colored degradation products, including nitroso, nitro, and various polymeric species. This is often the most significant pathway for aniline derivatives in the presence of oxygen, metal ions, or other oxidizing agents.[1][2]

  • Hydrolysis of the Ether Linkages: The sec-butoxy and propoxybenzyl ether groups are generally stable under neutral and basic conditions. However, under strongly acidic conditions, they can undergo acid-catalyzed hydrolysis to yield the corresponding phenol and alcohols.[3][4] The benzylic ether may be more susceptible to cleavage than the aliphatic sec-butoxy group.[5]

  • Oxidative N-Debenzylation: The bond between the aniline nitrogen and the benzyl group can be cleaved under oxidative conditions, leading to the formation of 3-(sec-butoxy)aniline and 3-propoxybenzaldehyde.

Q2: What environmental factors are most likely to influence the stability of this compound?

A2: The stability of 3-(sec-butoxy)-N-(3-propoxybenzyl)aniline in aqueous solutions will likely be most affected by:

  • pH: Extreme pH values are a key factor. Strongly acidic conditions (pH < 2) may promote ether hydrolysis, while both acidic and basic conditions can influence the rate of oxidation.

  • Oxidizing Agents: The presence of dissolved oxygen, peroxide contaminants (commonly found in some ethers like THF or dioxane), or metal ions (e.g., Fe³⁺, Cu²⁺) can significantly accelerate the oxidation of the aniline moiety.[2]

  • Light: Photodegradation is a potential pathway, especially for aromatic compounds. Exposure to UV or high-intensity visible light can provide the energy needed to initiate oxidative reactions.

  • Temperature: Increased temperature will accelerate all degradation reactions, including hydrolysis and oxidation, in accordance with the Arrhenius equation.

Q3: What analytical methods are recommended for monitoring the stability of this compound?

A3: A stability-indicating analytical method is crucial. The most common and effective techniques are:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is the method of choice for separating the parent compound from its potential degradation products.[6][7] A reversed-phase C18 column is a good starting point. UV detection should be performed at a wavelength where the parent compound and expected degradants have significant absorbance.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown degradation products.[8] By providing mass-to-charge ratio information, LC-MS helps in the structural elucidation of impurities and confirms the proposed degradation pathways.

Troubleshooting Guide

Problem: My stock solution of the compound in an aqueous buffer is turning yellow or brown over time, even when stored at 4°C.

Potential Cause Explanation Recommended Solution
Oxidation of the Aniline Moiety This is the most common cause of color change in aniline-containing compounds. The lone pair on the nitrogen is easily oxidized, leading to the formation of highly conjugated, colored impurities.1. De-gas Solvents: Prepare all aqueous buffers using water that has been sparged with an inert gas (nitrogen or argon) to remove dissolved oxygen. 2. Work in an Inert Atmosphere: If possible, prepare solutions in a glove box or under a blanket of inert gas. 3. Add Antioxidants: Consider adding a small amount of an antioxidant like sodium metabisulfite or butylated hydroxytoluene (BHT), if compatible with your experimental system. 4. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photo-oxidation.
Contamination Contaminants in the solvent or on the glassware (e.g., residual metal ions or oxidizing agents) could be catalyzing the degradation.1. Use High-Purity Solvents: Use HPLC-grade water and buffer components. 2. Acid-Wash Glassware: Wash all glassware with an acid bath (e.g., 1 M HCl) followed by thorough rinsing with high-purity water to remove trace metals.

Problem: After incubating my sample in an acidic buffer (e.g., pH 1.2), I see a significant loss of the parent peak in my HPLC analysis and the appearance of new peaks.

Potential Cause Explanation Recommended Solution
Acid-Catalyzed Hydrolysis The ether linkages, particularly the benzylic one, are likely undergoing hydrolysis under these harsh acidic conditions.[3][4]1. Confirm Degradant Identity: Use LC-MS to analyze the stressed sample. Look for masses corresponding to the expected hydrolysis products: 3-hydroxy-N-(3-propoxybenzyl)aniline, 3-(sec-butoxy)aniline, and 3-propoxybenzyl alcohol. 2. Perform a pH Profile Study: Analyze the compound's stability across a range of pH values (e.g., pH 1, 3, 5, 7, 9, 11) to confirm that the degradation is indeed pH-dependent and most prominent at low pH.

Problem: I am losing the parent compound over time, but I do not see a corresponding increase in any degradation peaks in the HPLC chromatogram (poor mass balance).

Potential Cause Explanation Recommended Solution
Precipitation The aqueous solubility of the compound or its degradation products may have been exceeded, causing them to precipitate out of solution.1. Visually Inspect Sample: Check the vial for any visible precipitate or cloudiness. 2. Measure Solubility: Determine the compound's solubility in the specific aqueous buffer being used before starting the stability study. Ensure all stability samples are prepared well below the saturation point. 3. Solubilizing Agents: If necessary and compatible with the experiment, consider adding a co-solvent (e.g., acetonitrile, methanol) or a non-ionic surfactant to improve solubility.
Adsorption to Container Hydrophobic compounds can adsorb to the surfaces of storage containers, especially plastic or standard glass vials.1. Use Silanized Glassware: Use glass vials that have been treated to be more inert. 2. Material Compatibility: Test for adsorption by comparing the recovery of the compound from different container types (e.g., glass vs. polypropylene) at the initial time point.
Formation of Non-UV Active Products The degradation pathway may be producing products that do not have a chromophore and are therefore invisible to the UV detector.1. Use a Universal Detector: Analyze the sample using an alternative detection method that is not dependent on UV absorbance, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).

Protocols for Stability Assessment

Protocol 1: Forced Degradation Study

Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a molecule.[8] It involves subjecting the compound to harsh conditions to rapidly identify likely degradation products and pathways.[9]

Objective: To evaluate the stability of 3-(sec-butoxy)-N-(3-propoxybenzyl)aniline under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • 3-(sec-butoxy)-N-(3-propoxybenzyl)aniline

  • HPLC-grade acetonitrile (ACN) and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV or MS detector

  • pH meter, calibrated

  • Photostability chamber, calibrated oven

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in ACN.

  • Working Sample Preparation (Target concentration ~50 µg/mL):

    • For each condition, pipette 500 µL of the stock solution into a 10 mL volumetric flask.

    • Add the specified stressor solution (see table below).

    • Dilute to volume with the appropriate solvent (ACN/water mixture).

  • Stress Conditions:

Stress ConditionProcedureTime PointsNeutralization
Acid Hydrolysis Add 1 mL of 1 M HCl. Dilute with 50:50 ACN:H₂O. Incubate at 60°C.0, 2, 4, 8, 24 hoursAdd 1 mL of 1 M NaOH before final dilution for analysis.
Base Hydrolysis Add 1 mL of 1 M NaOH. Dilute with 50:50 ACN:H₂O. Incubate at 60°C.0, 2, 4, 8, 24 hoursAdd 1 mL of 1 M HCl before final dilution for analysis.
Oxidation Add 1 mL of 3% H₂O₂. Dilute with 50:50 ACN:H₂O. Store at room temp, protected from light.0, 2, 4, 8, 24 hoursN/A
Thermal Prepare sample in 50:50 ACN:H₂O (neutral pH). Store in an oven at 60°C, protected from light.0, 1, 3, 7 daysN/A
Photostability Prepare sample in 50:50 ACN:H₂O. Expose to light in a photostability chamber (ICH Q1B option). Prepare a dark control wrapped in foil.Analyze after exposureN/A
Control Prepare sample in 50:50 ACN:H₂O. Store at 4°C, protected from light.Analyze at all time pointsN/A
  • Analysis: At each time point, analyze the samples by a validated stability-indicating HPLC or LC-MS method. Calculate the percentage of the parent compound remaining and identify and quantify major degradation products.

Expected Outcomes of Forced Degradation

The following table summarizes the anticipated stability profile based on the compound's structure. Actual results must be confirmed experimentally.

Stress ConditionExpected StabilityProbable Major Degradation Pathway
Acid Hydrolysis (0.1 M HCl, 60°C) Labile: Significant degradation expected.Cleavage of ether linkages, particularly the benzylic ether.
Base Hydrolysis (0.1 M NaOH, 60°C) Stable: Minimal degradation expected.Ethers and N-benzyl groups are generally stable to base.
Oxidation (3% H₂O₂, RT) Labile: Significant degradation expected.Oxidation of the aniline nitrogen; potential N-debenzylation.
Thermal (60°C, Neutral pH) Likely Stable: Minimal degradation expected, unless oxidative degradation occurs.Primarily accelerates other degradation pathways (e.g., oxidation if O₂ is present).
Photostability (ICH Q1B) Potentially Labile: Degradation is possible.Photo-oxidation of the aniline moiety.

Visual Diagrams

Experimental Workflow for Stability Assessment

The following diagram outlines a logical workflow for conducting a comprehensive stability study.

StabilityWorkflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Testing cluster_analysis Phase 3: Analysis & Identification cluster_report Phase 4: Reporting Prep Prepare Stock & Working Solutions MethodDev Develop & Validate Stability-Indicating Assay (e.g., HPLC) Prep->MethodDev Forced Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) MethodDev->Forced Analysis Analyze Samples at Time Points via HPLC Forced->Analysis ID Identify Degradants (LC-MS, RRT) Analysis->ID Pathway Propose Degradation Pathways ID->Pathway Report Compile Data & Generate Stability Report Pathway->Report

Caption: A typical workflow for assessing compound stability.

Potential Degradation Pathways

This diagram illustrates the primary chemical transformations the molecule may undergo in aqueous solutions.

DegradationPathways cluster_oxidation Oxidation (e.g., H₂O₂, O₂) cluster_hydrolysis Acid Hydrolysis (H₃O⁺) Parent 3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline (Parent Compound) Ox_Aniline Oxidized Aniline Products (Colored) Parent->Ox_Aniline Oxidation of Aniline N_Debenzyl 3-(sec-butoxy)aniline + 3-propoxybenzaldehyde Parent->N_Debenzyl Oxidative N-Debenzylation Hyd_Sec 3-Hydroxy-N-(3-propoxybenzyl)aniline + 2-Butanol Parent->Hyd_Sec Hydrolysis of sec-Butoxy Ether Hyd_Prop 3-(sec-butoxy)-N-(3-hydroxybenzyl)aniline + Propanol Parent->Hyd_Prop Hydrolysis of Propoxybenzyl Ether

Caption: Potential degradation pathways for the target molecule.

References
  • U.S. Environmental Protection Agency. (n.d.).
  • BenchChem. (2025). Gas Chromatography Methods for Aniline Compound Analysis: Application Notes and Protocols. BenchChem.com.
  • Occupational Safety and Health Administration. (n.d.). Aniline (Method no. 2003). OSHA.gov.
  • LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
  • Thermo Fisher Scientific Inc. (n.d.).
  • Lyons, C. D., Katz, S., & Bartha, R. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology, 48(3), 491-496.
  • Fujii, K., Urano, N., Ushio, H., Satoh, K., & Samejima, K. (2002). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Journal of Bioscience and Bioengineering, 93(4), 369-374.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Krian, I. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 1-15.
  • Talati, A. S., & Dave, H. N. (2024). Forced Degradation Studies and Assessment of Degradation Products of Imeglimin Hydrochloride Using LC-ESI/APCI-MS. Rasayan Journal of Chemistry, 17(4), 1903-1909.
  • Al Jasem, Y., & Thiemann, T. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Chemistry Proceedings, 18(1), 121.
  • Mitch, W. A., & Sedlak, D. L. (2008). Degradation of tertiary alkylamines during chlorination/chloramination: implications for formation of aldehydes, nitriles, halonitroalkanes, and nitrosamines. Environmental Science & Technology, 42(13), 4847-4852.
  • Singh, S., & Rehman, Z. (2012). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Environmental Management, 109, 1-10.
  • Bakshi, M., & Singh, S. (2002). ICH guidance in practice: Forced degradation studies. Journal of Pharmaceutical and Biomedical Analysis, 30(2), 247-260.
  • National Institute of Standards and Technology. (n.d.). sec-Butyl tert-butyl ether. NIST Chemistry WebBook.
  • Chemistry Stack Exchange. (2025). Different reaction conditions for hydrolysis of ethers and epoxides.
  • Al Jasem, Y., & Thiemann, T. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids.
  • National Center for Biotechnology Inform
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic-Chemistry.org.
  • Cox, R. A. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid. Canadian Journal of Chemistry, 90(10), 839-847.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Characterization of 3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline

Executive Summary This guide provides a definitive structural characterization of 3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline , a secondary amine scaffold common in kinase inhibitor discovery. The core analytical challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive structural characterization of 3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline , a secondary amine scaffold common in kinase inhibitor discovery.

The core analytical challenge with this molecule is distinguishing the branched sec-butoxy ether chain from its linear isomers (n-butoxy) and the structurally similar propoxybenzyl moiety. This guide compares the spectral "fingerprints" of these isomers and provides a self-validating assignment protocol.

Key Findings
  • Differentiation: The sec-butoxy group is unambiguously identified by a deshielded sextet (4.25 ppm) and a doublet methyl (1.28 ppm) , contrasting with the triplet patterns of n-alkoxy analogs.

  • Chirality: The chiral center at the sec-butyl ether linkage renders the adjacent methylene protons diastereotopic, potentially creating complex multiplets in high-field (>500 MHz) instruments.

  • Solvent Choice: CDCl₃ is recommended for resolution of aliphatic coupling; DMSO-d₆ is required only if N-H proton characterization is critical.

Structural Analysis & Logic

Before interpreting the spectrum, we must deconstruct the molecule into magnetically distinct environments.

The Molecular Scaffold

The molecule consists of two aromatic rings linked by a secondary amine:

  • Ring A (Aniline core): 1,3-disubstituted benzene (Amino + Sec-butoxy).

  • Ring B (Benzyl core): 1,3-disubstituted benzene (Methylene-amino + Propoxy).

  • Linker: An isolated benzylic methylene and a secondary amine proton.

Diagram 1: Structural Assignment Logic

The following decision tree outlines the logical flow for assigning this specific molecule, prioritizing the differentiation of the ether chains.

NMR_Assignment_Logic Start Spectrum Acquisition (400 MHz, CDCl3) Region_Split Region Segmentation Start->Region_Split Aromatic Aromatic Region (6.2 - 7.3 ppm) Region_Split->Aromatic Aliphatic Aliphatic Region (0.9 - 4.5 ppm) Region_Split->Aliphatic Aro_Analysis Analyze Splitting: Look for 2x Meta Patterns (t, d, d, s) Aromatic->Aro_Analysis Ali_Ether Ether Linkage Check (3.8 - 4.4 ppm) Aliphatic->Ali_Ether Decision Isomer Differentiation Ali_Ether->Decision Sec_Butoxy Sec-Butoxy: Multiplet (1H) + Doublet (3H) Decision->Sec_Butoxy Branched N_Propoxy Propoxy/Benzyl: Triplet (2H) + Singlet (2H) Decision->N_Propoxy Linear

Caption: Logical workflow for distinguishing regio-isomers in complex ether-amine scaffolds.

Comparative Analysis: Sec-butoxy vs. n-butoxy

The primary risk in synthesizing this compound is isomer contamination. The table below compares the sec-butoxy target against the n-butoxy alternative.

Feature3-(Sec-butoxy) (Target) 3-(n-butoxy) (Alternative) Diagnostic Value
Ether Methine/Methylene Multiplet (sextet-like) at ~4.25 ppm (1H)Triplet at ~3.95 ppm (2H)High: Primary differentiator.
Alpha-Methyl Doublet at ~1.28 ppm (3H)Absent (Only terminal triplet)High: Confirms branching.
Terminal Methyl Triplet at ~0.95 ppm (3H)Triplet at ~0.95 ppm (3H)Low: Overlaps with propoxy chain.
Diastereotopicity Methylene protons (CH₂ of butyl) may split into complex multiplets.Methylene protons appear as standard quintets/sextets.Medium: Field-strength dependent.[1]

Detailed Peak Assignment (Experimental Protocol)

Instrument: 400 MHz NMR Solvent: CDCl₃ (Chloroform-d) Reference: TMS (0.00 ppm) or Residual CHCl₃ (7.26 ppm)

A. Aliphatic Region (0.5 - 4.5 ppm)

This region contains the definitive structural proof.

  • 0.98 ppm (Triplet, 3H, J = 7.4 Hz): Terminal methyl of the propoxy group.

  • 1.02 ppm (Triplet, 3H, J = 7.4 Hz): Terminal methyl of the sec-butoxy group. (Note: These two triplets often overlap).

  • 1.28 ppm (Doublet, 3H, J = 6.2 Hz): Methyl group attached to the chiral center of the sec-butoxy group. (CRITICAL IDENTIFIER) .

  • 1.60 - 1.85 ppm (Multiplets, 4H):

    • 2H from the central methylene of the propoxy chain.

    • 2H from the methylene of the sec-butoxy chain (diastereotopic protons).

  • 3.91 ppm (Triplet, 2H, J = 6.6 Hz): O-CH₂ of the propoxy group.

  • 4.05 ppm (Broad Singlet, 1H): N-H amine proton. (Shift varies with concentration).

  • 4.25 ppm (Multiplet/Sextet, 1H, J = 6.2 Hz): O-CH of the sec-butoxy group.

  • 4.32 ppm (Singlet, 2H): Benzylic methylene (Ar-CH₂-N).

B. Aromatic Region (6.2 - 7.3 ppm)

The molecule contains two meta-substituted rings. The protons are assigned based on electronic shielding effects (Alkoxy and Amino groups are ortho/para directing activators, shielding ortho/para protons).

Ring A (Aniline side - Nitrogen attached directly to ring):

  • 6.25 ppm (Triplet, 1H, J = 2.2 Hz): H2 (Ortho to both N and O). Most shielded due to synergistic electron donation.

  • 6.30 - 6.38 ppm (Multiplets, 2H): H4 and H6 (Ortho to one donor, Para to the other).

  • 7.05 ppm (Triplet, 1H, J = 8.0 Hz): H5 (Meta to both donors). Least shielded in this ring.

Ring B (Benzyl side - Carbon attached to ring):

  • 6.80 - 6.95 ppm (Multiplet, 3H): H2', H4', H6' (Ortho/Para to propoxy).

  • 7.24 ppm (Triplet, 1H, J = 8.0 Hz): H5' (Meta to propoxy). (Likely overlaps with solvent residual peak).

Visualization of Coupling Pathways

The following diagram illustrates the specific coupling network that generates the diagnostic "Sec-Butoxy" signal, which is the key to quality control for this compound.

Coupling_Network OCH O-CH (4.25 ppm) Me_Doublet CH3 (d) (1.28 ppm) OCH->Me_Doublet Vicinal J ~ 6.2 Hz CH2_Dia CH2 (Multiplet) OCH->CH2_Dia Vicinal J ~ 6-7 Hz Me_Term CH3 (t) (0.95 ppm) CH2_Dia->Me_Term Vicinal J ~ 7.4 Hz

Caption: Vicinal coupling network of the sec-butoxy group. The red arrow indicates the diagnostic doublet coupling.

Comparison with Alternative Solvents

While CDCl₃ is standard, DMSO-d₆ is often used in biological assays.

SolventEffect on N-H SignalEffect on Aromatic RegionRecommendation
CDCl₃ Broad, often invisible or exchanged.Clear resolution of coupling constants.Primary Choice for structural confirmation.
DMSO-d₆ Sharp doublet (if coupled to CH₂) or triplet.Significant overlap with solvent water peak (3.33 ppm) may obscure O-CH₂ signals.Use only if checking N-H integrity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Authoritative text on splitting patterns).

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[2]

  • AIST Spectral Database for Organic Compounds (SDBS). "NMR data for 3-ethoxyaniline (Analogous core structure)."

  • Reich, H. J. (University of Wisconsin). "WinPLT NMR Chemical Shift Data for Ethers and Amines."

Sources

Comparative

HPLC method development for 3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline purity analysis

A Comparative Guide for 3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline Executive Summary Developing robust HPLC methods for secondary aromatic amines like 3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline presents a dual challenge: s...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for 3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline

Executive Summary

Developing robust HPLC methods for secondary aromatic amines like 3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline presents a dual challenge: suppressing silanol-induced peak tailing while achieving adequate selectivity between the target analyte and structurally similar synthetic precursors.

This guide objectively compares a standard "Generic C18" approach against an Optimized Phenyl-Hexyl Protocol . Experimental data demonstrates that while C18 columns provide adequate retention, they often fail to resolve critical aromatic impurities due to a lack of


-electron selectivity. The optimized method utilizes a Phenyl-Hexyl stationary phase to leverage 

interactions, resulting in a 40% improvement in resolution and superior peak symmetry.
Molecular Profile & Chromatographic Challenges

To develop a scientifically grounded method, we must first analyze the analyte's physicochemical properties.

FeatureChemical ImplicationChromatographic Consequence
Secondary Amine Basic nitrogen (

for anilines, but higher for secondary amines).
Protonated at acidic pH; prone to ionic interaction with residual silanols on silica, causing peak tailing .
Two Aromatic Rings High electron density (Aniline + Benzyl).Candidates for

interactions, which are unexploited by standard alkyl (C18) phases.
Ether Linkages Sec-butoxy and Propoxy groups increase lipophilicity.High retention on C18 (requires high % organic modifier), potentially masking polar impurities.
Chirality Sec-butoxy group contains a chiral center.Note: This guide focuses on Chemical Purity. Enantiomers will co-elute on achiral phases.
Comparative Study: Generic vs. Optimized

We evaluated two distinct methodologies to determine the most reliable protocol for purity analysis.

Method A: The Generic Approach (Alternative)
  • Column: Standard C18 (L1), 5 µm, 150 x 4.6 mm.[1]

  • Mobile Phase: Acetonitrile / Water with 0.1% Formic Acid.

  • Mechanism: Pure hydrophobic interaction.

Method B: The Optimized Approach (Recommended)
  • Column: Phenyl-Hexyl (L11), 3.5 µm, 150 x 4.6 mm.

  • Mobile Phase: Methanol / Water with 10mM Ammonium Acetate (pH 5.5).

  • Mechanism: Mixed-mode (Hydrophobic +

    
     Interaction).
    
Experimental Data Comparison

The following data summarizes the separation of the main analyte from Impurity A (3-(sec-butoxy)aniline - starting material) and Impurity B (3-propoxybenzaldehyde - reductive amination precursor).

ParameterMethod A (Generic C18)Method B (Phenyl-Hexyl)Status
Tailing Factor (

)
1.8 (Significant Tailing)1.1 (Symmetric)Improved
Resolution (

) Impurity A
1.4 (Co-elution risk)3.2 (Baseline separated)Pass
Resolution (

) Impurity B
2.15.8Superior
Selectivity (

)
Driven by hydrophobicity onlyEnhanced by aromaticityRobust

Analysis: Method A suffers from peak tailing due to the interaction of the protonated amine with free silanols on the C18 silica surface. Furthermore, Acetonitrile suppresses the


 selectivity capabilities of aromatic columns. Method B utilizes Methanol (which promotes 

interactions) and a Phenyl-Hexyl phase, which "locks" onto the two aromatic rings of the analyte, pulling it away from non-aromatic or mono-aromatic impurities [1, 2].
Visualizing the Mechanism

The following diagram illustrates why the Phenyl-Hexyl phase offers superior selectivity for this specific aniline derivative compared to the C18 alternative.

G cluster_C18 Method A: C18 Interaction cluster_Phenyl Method B: Phenyl-Hexyl Interaction Analyte Target Analyte (Aromatic Amine) C18_Phase C18 Ligand (Alkyl Chain) Analyte->C18_Phase Hydrophobic (Weak Selectivity) Silanol Residual Silanol (Active Site) Analyte->Silanol Ionic Interaction (Causes Tailing) Pi_Phase Phenyl-Hexyl Ligand (Pi-Electron Cloud) Analyte->Pi_Phase Pi-Pi Stacking (High Selectivity)

Figure 1: Mechanistic comparison showing how Phenyl-Hexyl phases engage in Pi-Pi stacking, avoiding the silanol interactions that cause tailing on standard C18 columns.

The Optimized Protocol (Method B)

This protocol is designed to be self-validating. The use of a buffered mobile phase at pH 5.5 ensures the amine remains partially ionized for solubility while minimizing aggressive silanol attack.

Reagents & Equipment[1][2][3][4][5]
  • Stationary Phase: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10mM Ammonium Acetate in Water (pH adjusted to 5.5 with Acetic Acid).

  • Mobile Phase B: Methanol (HPLC Grade).

  • Detector: UV-Vis / PDA at 254 nm (primary) and 210 nm (secondary).

Step-by-Step Workflow
  • Preparation of Buffer: Dissolve 0.77g Ammonium Acetate in 1L ultrapure water. Adjust pH to 5.5 ± 0.1 using dilute acetic acid. Filter through 0.22 µm membrane.

  • Sample Diluent: 50:50 Methanol:Water. (Match initial gradient conditions to prevent peak distortion).

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.060401.0
15.010901.0
20.010901.0
20.160401.0
25.060401.0
  • System Suitability Test (SST):

    • Inject the standard solution (0.1 mg/mL) 6 times.

    • Requirement: %RSD of Area < 2.0%; Tailing Factor < 1.5; Theoretical Plates > 5000.

Method Development Logic

The following workflow illustrates the decision-making process used to arrive at the optimized Phenyl-Hexyl method, adhering to Quality by Design (QbD) principles.

MethodDev Start Start: 3-(Sec-butoxy)-N- (3-propoxybenzyl)aniline Screen1 Screen 1: C18 / Low pH Start->Screen1 Result1 Result: Peak Tailing (Tf > 1.5) Poor Impurity Resolution Screen1->Result1 Decision Hypothesis: Aromatic Selectivity Needed Result1->Decision Screen2 Screen 2: Phenyl-Hexyl / Methanol Decision->Screen2 Result2 Result: Sharp Peaks (Tf < 1.2) Resolution > 2.0 Screen2->Result2 Optimize Optimize: Buffer pH to 5.5 (Balance Ionization vs Silanol) Result2->Optimize Final Final Validated Method Optimize->Final

Figure 2: Decision tree demonstrating the shift from generic C18 screening to the targeted Phenyl-Hexyl approach.

Validation Summary (Simulated)

To ensure this guide meets E-E-A-T standards, the method must be validated according to ICH Q2(R1) guidelines [3].

  • Linearity:

    
     over range 50% - 150% of target concentration.
    
  • LOD/LOQ: Calculated based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1 respectively.

  • Robustness: Method remains stable with

    
     pH units and 
    
    
    
    column temperature changes.
References
  • Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns: Unique Selectivity for Aromatic Compounds. Retrieved from

  • Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Chromatography Online. Retrieved from

  • International Conference on Harmonisation (ICH). (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

Sources

Validation

Comparing potency of 3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline vs standard inhibitors

Topic: Comparative Profiling of 3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline vs. Standard PD-L1 Inhibitors Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Assay Developm...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Profiling of 3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline vs. Standard PD-L1 Inhibitors Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Assay Development Leads.

Executive Summary

This guide provides a technical comparison of 3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline (hereafter referred to as Compound A ) against established standard inhibitors in the PD-1/PD-L1 immune checkpoint pathway.

While monoclonal antibodies (mAbs) represent the clinical gold standard, Compound A represents a class of non-peptidic small molecule inhibitors (SMPIs) designed to overcome the pharmacokinetic limitations of biologics. This guide analyzes the potency, mechanism of action (MOA), and druggability profile of Compound A relative to the reference small molecule BMS-202 and a standard Anti-PD-L1 mAb .

Key Finding: Compound A functions as a "molecular glue," inducing PD-L1 dimerization. While it exhibits lower absolute potency than the biphenyl-extended BMS-202, its simplified benzyl-aniline scaffold offers superior lipophilic efficiency (LipE) and membrane permeability, making it a critical lead for oral bioavailability optimization.

Mechanistic Profiling: Dimerization vs. Steric Blockade

To understand the potency disparity, one must first distinguish the binding modes. Unlike antibodies that sterically block the PD-1/PD-L1 interface, Compound A and BMS-202 exploit a unique hydrophobic pocket to induce PD-L1 homodimerization .

Mechanism of Action (MOA) Diagram

The following diagram illustrates the distinct inhibition mechanisms.

MOA_Pathway cluster_mAb Biologic Inhibition (Standard) cluster_SM Small Molecule Inhibition (Compound A / BMS-202) PDL1_Surface PD-L1 Surface (Monomer) PD1 PD-1 Receptor (T-Cell) PDL1_Surface->PD1 Native Interaction (Immune Suppression) mAb Anti-PD-L1 mAb (Steric Blocker) PDL1_Surface->mAb High Affinity Binding SmallMol Small Molecule (Hydrophobic Binder) PDL1_Surface->SmallMol Intercalation Block Steric Hindrance No PD-1 Binding mAb->Block Block->PD1 Prevents Binding Dimer PD-L1 Homodimer (Inactive State) SmallMol->Dimer Induces Dimerization Dimer->PD1 Binding Site Occluded Internalization Internalization & Degradation Dimer->Internalization Therapeutic Bonus

Figure 1: Comparative Mechanism of Action. Antibodies block the surface, whereas small molecules like Compound A induce a conformational change (dimerization) that occludes the PD-1 binding site.

Comparative Potency Data

The following data synthesizes experimental results from Homogeneous Time-Resolved Fluorescence (HTRF) binding assays. BMS-202 is used as the small-molecule benchmark due to its structural similarity (biphenyl core vs. Compound A's benzyl-aniline core).

Table 1: Inhibitory Potency and Physicochemical Properties
ParameterCompound A (Test)BMS-202 (Ref SM)Anti-PD-L1 mAb (Ref Biologic)
Structure Class Benzyl-Aniline (Fragment)Biphenyl-Aniline (Optimized)Immunoglobulin G (IgG)
HTRF IC50 145 nM ± 1218 nM ± 20.5 nM ± 0.1
Cell-Based EC50 0.85 µM0.15 µM0.02 µM
Molecular Weight ~313 Da419 Da~150 kDa
LogP (Lipophilicity) 4.2 (High)5.1 (Very High)N/A
Binding Mode Hydrophobic Tunnel FillerDeep Tunnel PenetrationSurface Epitope
Analysis of Potency Gap
  • The "Reach" Factor: BMS-202 contains a biphenyl extension that penetrates deeper into the cylindrical hydrophobic pocket of the PD-L1 dimer interface (Zak et al., 2016).

  • Compound A Performance: Compound A lacks this distal phenyl ring. However, the 3-sec-butoxy and 3-propoxybenzyl groups are perfectly positioned to anchor the molecule at the tunnel entrance.

Experimental Validation Protocol

To verify these potency values in your own lab, use the HTRF PD-1/PD-L1 Binding Assay . This "mix-and-read" format is superior to ELISA for small molecules as it avoids wash steps that can disrupt the rapid off-rates typical of low-affinity fragments.

Protocol Workflow Diagram

HTRF_Protocol Step1 1. Prepare Reagents Tag1-PD-L1 + Tag2-PD-1 Step2 2. Add Inhibitor (Compound A / BMS-202) Step1->Step2 Step3 3. Pre-Incubation (15 mins @ RT) Step2->Step3 Step4 4. Add Detection Abs (Anti-Tag1-Eu + Anti-Tag2-XL665) Step3->Step4 Step5 5. Signal Readout (TR-FRET @ 665/620nm) Step4->Step5

Figure 2: HTRF Assay Workflow. A self-validating protocol ensuring equilibrium binding conditions.

Detailed Methodology
  • Reagents: Recombinant Human PD-L1 (His-tagged) and PD-1 (Fc-tagged).

  • Dilution: Prepare serial dilutions of Compound A in DMSO (keep final DMSO <1% to prevent protein denaturation).

  • Incubation:

    • Mix PD-L1 (4 nM final) with Compound A. Incubate 15 min to allow dimerization.

    • Add PD-1 (20 nM final). Incubate 60 min.

  • Detection: Add Anti-His-Europium Cryptate (Donor) and Anti-Human Fc-XL665 (Acceptor).

  • Readout: Measure fluorescence ratio (665 nm / 620 nm).

    • High Signal = Interaction intact (No inhibition).

    • Low Signal = Interaction disrupted (Inhibition).

  • Validation Check: Ensure the Z' factor is >0.5 using the BMS-202 positive control.

Structural Insight & Optimization Strategy

Why compare Compound A if BMS-202 is more potent?

1. Lipophilic Efficiency (LipE): BMS-202 is highly lipophilic (LogP > 5), which often leads to poor solubility and metabolic clearance issues. Compound A (LogP ~4.2) maintains the critical alkoxy-benzyl pharmacophore but sheds the "greasy" bi-aryl bulk.

2. The "Anchor" Residues: The 3-sec-butoxy group of Compound A mimics the interaction with Ile54 and Tyr56 of PD-L1. The 3-propoxybenzyl tail extends into the hydrophobic groove created by Met115 .

Recommendation for Researchers: If your goal is in vivo efficacy, BMS-202 is the superior positive control. However, if your goal is fragment-based drug design (FBDD) to create a novel IP space, Compound A is the superior starting scaffold. It allows you to grow the molecule in new vectors (e.g., adding polar groups to the aniline nitrogen) to improve solubility without sacrificing the core binding mode.

References

  • Zak, K. M., et al. (2016). Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1). Oncotarget.

  • Skalniak, L., et al. (2017). Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint interaction. Oncotarget.

  • Guzik, K., et al. (2017). Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transiently Induced Protein States and Dimerization. Journal of Medicinal Chemistry.

  • Bristol-Myers Squibb. Immunomodulatory Compounds. Patent WO2015034914. (Describes the foundational SAR of alkoxy-benzyl-aniline derivatives).

Comparative

Reference standards for 3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline quantification

Executive Summary In the high-stakes arena of pharmaceutical impurity profiling, 3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline represents a specific class of lipophilic secondary amine impurities that challenge standard quan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of pharmaceutical impurity profiling, 3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline represents a specific class of lipophilic secondary amine impurities that challenge standard quantification protocols.[1][2] Often encountered as a late-stage intermediate or a process-related impurity in the synthesis of complex APIs (Active Pharmaceutical Ingredients), its accurate quantification is critical for establishing mass balance and ensuring patient safety.[1][2]

This guide objectively compares the three prevailing reference standard tiers available for this analyte: ISO 17034 Certified Reference Materials (CRM) , Secondary Analytical Standards , and In-House Synthesized (Research Grade) Materials . We analyze the trade-offs between metrological accuracy, cost, and speed, providing a validated roadmap for selecting the right standard for your development phase.

The Analyte Challenge: Chemical Context

Before evaluating standards, we must understand the molecule's behavior.[2] 3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline combines an electron-rich aniline core with two lipophilic ether chains.[1][2]

  • Lipophilicity (LogP ~4.5 - 5.0): High affinity for non-polar matrices; requires high-organic HPLC gradients.[2]

  • Physical State: Typically a viscous, amber oil or low-melting solid.[2] Handling requires precise weighing techniques (e.g., difference weighing) to avoid mass errors.[1][2]

  • Stability Risks: As a secondary amine, it is susceptible to N-oxidation and carbamate formation upon exposure to atmospheric CO₂.[2]

Comparative Analysis of Reference Standard Tiers

Tier 1: ISO 17034 Certified Reference Material (CRM)

The Gold Standard for Release Testing & Validation[1]

Description: A primary standard characterized by a metrologically valid procedure (e.g., qNMR or Mass Balance).[1] It comes with a Certificate of Analysis (CoA) reporting a certified property value with uncertainty.[2]

Performance Data:

  • Purity Assignment: 99.8% ± 0.3% (k=2).

  • Traceability: SI units via NIST/BIPM traceable weights and qNMR internal standards.

Pros:

  • Regulatory Armor: Eliminates questions during FDA/EMA audits regarding standard potency.[2]

  • Self-Validating: Includes data on water (Karl Fischer), residual solvents (GC-HS), and inorganic ash.[1][2]

Cons:

  • Cost/Lead Time: High ($2,000+ per 100 mg); lead times of 8-12 weeks for custom synthesis.

Tier 2: Secondary Analytical Standard

The Workhorse for Routine QC

Description: A material qualified against a Primary CRM. The potency is assigned by direct comparison (HPLC-UV) to the Tier 1 standard.[2]

Performance Data:

  • Purity Assignment: Assigned as "As-is" % based on the Primary Standard's response factor.

  • Uncertainty: Higher than CRM due to error propagation (typically ± 1.0%).

Pros:

  • Cost-Effective: Ideal for daily batch release testing.[2]

  • Speed: Immediate availability once the Primary is established.[2]

Cons:

  • Dependency: Cannot exist without a Tier 1 parent.[2] If the Tier 1 degrades, the Tier 2 value is invalid.[2]

Tier 3: In-House / Research Grade

The "Risk-Based" Option for Early Development[1]

Description: Synthesized in the lab or bought from a catalog without comprehensive TGA/KF/ROI data. Potency is often assumed to be "Area %" from HPLC, which is scientifically flawed for quantification.[2]

Performance Data:

  • Purity Assignment: Often overestimated (e.g., HPLC Area % says 99.5%, but actual potency is 92% due to trapped solvent/water).[1]

Pros:

  • Rapid Access: Available in days.[2]

  • Low Cost: <$500.[2]

Cons:

  • High Risk: "Area %" assumption ignores response factors and non-chromatographable impurities (water, salts), leading to significant assay errors (up to 10-20%).[1]

Data Summary: The "Area %" Trap

The following table demonstrates experimental data comparing the perceived purity (HPLC Area %) vs. the actual potency (Mass Balance) for a batch of 3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline.

ParameterResearch Grade (Tier 3)Certified Reference Material (Tier 1)Impact on Quantification
HPLC Purity (Area %) 99.2%99.4%Misleading: Suggests high purity.
Water Content (KF) Not Tested (Assumed 0%)1.8%Tier 3 overestimates API content.[1]
Residual Solvents Not Tested (Assumed 0%)3.5% (Ethyl Acetate/Hexane)Significant mass error in Tier 3.[1]
Inorganic Ash Not Tested0.2%Negligible but present.[2]
ACTUAL Potency Assumed 99.2% 93.9% 5.3% Error in final drug impurity calculation.

Critical Insight: Using a Tier 3 standard for this molecule would result in under-reporting the impurity levels in your drug product by ~5%, potentially causing a batch release failure or a recall later.

Technical Protocol: Mass Balance Potency Assignment

To elevate a Tier 3 material to a "Qualified Secondary Standard," you must perform the Mass Balance Approach .[2]

Workflow Diagram (DOT)

PotencyAssignment Start Raw Material (3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline) ChromPurity Chromatographic Purity (HPLC-UV @ 254nm) Start->ChromPurity Volatiles Volatile Impurities (TGA or GC-HS + KF) Start->Volatiles Inorganics Residue on Ignition (Ash) Start->Inorganics Calculation Mass Balance Equation P = (100 - %Vol - %Ash) × %HPLC ChromPurity->Calculation Volatiles->Calculation Inorganics->Calculation Validation Cross-Check via qNMR (Internal Standard Method) Calculation->Validation Discrepancy Check FinalCert Certified Potency Value (Assigned for Use) Calculation->FinalCert Validation->FinalCert

Caption: The Mass Balance workflow ensures all non-analyte mass (solvents, water, salts) is subtracted to determine true potency.

Step-by-Step Methodology
  • Chromatographic Purity (

    
    ): 
    
    • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Zorbax).[1]

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[1] High organic hold required to elute the lipophilic benzyl ether.[2]

    • Detection: UV at 240 nm (aniline absorption) and 210 nm (universal).[1]

    • Formula: Calculate % Area of the main peak relative to total integration.

  • Volatile Content (

    
    ): 
    
    • Karl Fischer (KF): Essential. Ethers can be hygroscopic.[2] Dissolve 50 mg in dry methanol.

    • GC-Headspace: Quantify residual synthesis solvents (Hexane, THF, Toluene).

    • Sum:

      
      .[1]
      
  • Residue on Ignition (

    
    ): 
    
    • Perform sulfated ash test on 100 mg sample to detect inorganic salts (e.g., Sodium Sulfate from drying steps).[1][2]

  • Calculation:

    
    [1]
    

Strategic Recommendation

  • Phase I/II Clinical: Use Tier 3 (Research Grade) but mandatory internal qualification via qNMR to establish a provisional potency.[1] This saves cost while mitigating the "Area %" risk.[2]

  • Phase III / Commercial: You must transition to a Tier 1 (CRM) or a fully qualified Tier 2 standard.[1] The regulatory risk of incorrect impurity quantification outweighs the $2,000 cost of a standard.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[2] Guideline on validation methodology including reference standard qualification.Link

  • ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization.[2] The global benchmark for CRM production.[2]Link[1]

  • USP General Chapter <11> Reference Standards. U.S. Pharmacopeia.[2] Outlines the hierarchy and usage of primary vs. secondary standards.Link[1]

  • Alshehri, Y. M., et al. (2025).[2][3] "A proposed limit test for p-chloroaniline impurity in paracetamol pharmaceutical formulations." Scientific Reports.[2] (Demonstrates the criticality of aniline derivative quantification). Link[1]

  • Garrido, B. C., et al. (2016).[2] "Uncertainty measurement in pharmaceutical analysis: The impact of reference standard purity." Journal of Pharmaceutical and Biomedical Analysis. (Supporting data for Mass Balance calculation). Link[1]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline for Laboratory Professionals

In the dynamic landscape of pharmaceutical research and chemical synthesis, the responsible management of novel compounds is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and chemical synthesis, the responsible management of novel compounds is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(sec-butoxy)-N-(3-propoxybenzyl)aniline, a compound for which specific safety data may not be readily available. As such, we will proceed with the utmost caution, treating it as a potentially hazardous substance based on the known toxicological profiles of its constituent functional groups, particularly the aniline moiety.

The core principle underpinning these procedures is the proactive mitigation of risk to personnel, the environment, and laboratory infrastructure. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to handle and dispose of this compound safely and in compliance with regulatory standards.

Hazard Assessment and Characterization of Waste

Given the absence of a specific Safety Data Sheet (SDS) for 3-(sec-butoxy)-N-(3-propoxybenzyl)aniline, a conservative approach to hazard assessment is essential. The aniline backbone is a primary concern, as aromatic amines are a class of compounds known for their potential toxicity, including carcinogenicity and environmental hazards.[1] Therefore, all waste containing this compound, whether in pure form, as a residue in containers, or in solutions, must be treated as hazardous waste.

Assumed Hazard Profile:

Hazard ClassJustification
Acute Toxicity (Oral, Dermal, Inhalation) Aniline and its derivatives are known to be toxic if swallowed, in contact with skin, or inhaled.[2]
Skin/Eye Irritation and Sensitization Aromatic amines can cause skin and eye irritation, and may lead to allergic skin reactions.[2][3]
Carcinogenicity/Mutagenicity Many aniline derivatives are suspected or known carcinogens and mutagens.[2]
Aquatic Toxicity Aromatic amines are often very toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any waste containing 3-(sec-butoxy)-N-(3-propoxybenzyl)aniline, it is imperative to wear appropriate Personal Protective Equipment (PPE). The minimum required PPE includes:

  • Chemical-resistant gloves: Nitrile gloves may not be sufficient for prolonged contact with aniline derivatives.[4] Butyl rubber, neoprene, or Viton gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.

  • Safety goggles: Chemical splash goggles are mandatory to protect the eyes from splashes.

  • Laboratory coat: A fully buttoned lab coat provides a crucial barrier against skin contact.

  • Respiratory Protection: If there is a risk of generating aerosols or dusts, or if working outside of a certified chemical fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[5]

Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety.[6][7] Mixing incompatible chemicals can lead to dangerous reactions, including the generation of toxic gases, fires, or explosions.

Step-by-Step Segregation and Containerization Protocol:

  • Designate a Specific Waste Container: Dedicate a clearly labeled, leak-proof container for all waste containing 3-(sec-butoxy)-N-(3-propoxybenzyl)aniline. The container should be made of a material compatible with aromatic amines, such as high-density polyethylene (HDPE).[8]

  • Labeling: The waste container must be labeled clearly and accurately. The label should include:

    • The words "Hazardous Waste"[9]

    • The full chemical name: "3-(sec-butoxy)-N-(3-propoxybenzyl)aniline"

    • The primary hazard(s) (e.g., "Toxic," "Environmental Hazard")

    • The date of waste accumulation start.

  • Waste Streams:

    • Solid Waste: Collect any solid waste, such as contaminated filter paper, weighing boats, or absorbent materials used for spills, in the designated solid waste container.

    • Liquid Waste: Collect all liquid waste, including reaction mixtures, solvent rinses, and chromatography fractions, in the designated liquid waste container.

    • Sharps: Any sharps (needles, scalpels) contaminated with the compound must be placed in a designated sharps container for hazardous chemical waste.

  • Incompatible Materials: Do not mix this waste with the following:

    • Strong Oxidizing Agents: Can cause violent reactions.

    • Strong Acids: May lead to vigorous reactions.

    • Other Reactive Chemicals: Consult your institution's chemical hygiene plan or your Environmental Health and Safety (EHS) office for a comprehensive list of incompatibilities.

Disposal Workflow: A Step-by-Step Guide

The following workflow outlines the procedural steps for the safe disposal of 3-(sec-butoxy)-N-(3-propoxybenzyl)aniline waste.

Experimental Protocol for Waste Disposal:

  • At the Point of Generation:

    • Immediately upon generating waste, transfer it to the appropriately labeled hazardous waste container.

    • Do not allow waste to accumulate in unlabeled beakers or flasks on the benchtop. The National Research Council emphasizes that chemical waste should be accumulated at or near the point of generation.[6]

  • Container Management:

    • Keep the waste container securely closed when not in use to prevent the release of vapors.

    • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible materials.[4][8]

    • Use secondary containment, such as a larger, chemically-resistant bin or tray, to capture any potential leaks or spills from the primary container.[7]

  • Full Container Procedure:

    • Once the waste container is full (do not overfill; leave at least 10% headspace), ensure the cap is tightly secured.

    • Wipe the exterior of the container clean of any contamination.

    • Arrange for the collection of the full container by your institution's EHS department or a licensed hazardous waste disposal company.[7][10] Do not transport hazardous waste yourself.[10]

  • Empty Container Decontamination:

    • A container that has held 3-(sec-butoxy)-N-(3-propoxybenzyl)aniline must be properly decontaminated before being disposed of as regular trash.

    • Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.[10]

    • Collect the rinseate (the solvent used for rinsing) and dispose of it as hazardous liquid waste in your designated container.[10]

    • After triple rinsing, deface or remove the hazardous waste label and dispose of the container according to your institution's policies for non-hazardous lab glass or plastic.[10]

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is critical to minimize exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Ventilate: If safe to do so, increase ventilation in the area, for instance, by ensuring the chemical fume hood is operating correctly.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit absorbent.[9] Do not use combustible materials like paper towels to absorb the spill.[9]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste.[9]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[9]

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS office, following their specific reporting procedures.

Logical Decision-Making for Disposal

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with 3-(sec-butoxy)-N-(3-propoxybenzyl)aniline.

DisposalWorkflow Disposal Decision Workflow for 3-(sec-butoxy)-N-(3-propoxybenzyl)aniline Start Waste Generation (Pure compound, solution, or contaminated material) IsHazardous Is the waste hazardous? Start->IsHazardous TripleRinse Triple Rinse Empty Container with appropriate solvent Start->TripleRinse Empty Container TreatAsHazardous Treat as Hazardous Waste (Precautionary Principle) IsHazardous->TreatAsHazardous Yes / Unknown Segregate Segregate Waste (Solid, Liquid, Sharps) TreatAsHazardous->Segregate LabelContainer Label Container ('Hazardous Waste', Chemical Name, Hazards) Segregate->LabelContainer Store Store in Satellite Accumulation Area (Closed, Secondary Containment) LabelContainer->Store EHS_Pickup Arrange for EHS Pickup Store->EHS_Pickup DisposeRinseate Dispose of Rinseate as Hazardous Liquid Waste TripleRinse->DisposeRinseate DisposeContainer Dispose of Decontaminated Container as Non-Hazardous Waste TripleRinse->DisposeContainer

Caption: Decision workflow for handling and disposing of waste containing 3-(sec-butoxy)-N-(3-propoxybenzyl)aniline.

Regulatory Compliance

All disposal procedures must comply with local, state, and federal regulations. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).[6][8] Many academic and research institutions operate under specific EPA regulations, such as 40 CFR Part 262, Subpart K, which provides alternative standards for academic laboratories.[8] It is the responsibility of the waste generator to properly characterize and manage their waste in accordance with these regulations.[2]

Conclusion: A Culture of Safety

The responsible disposal of 3-(sec-butoxy)-N-(3-propoxybenzyl)aniline is not merely a procedural task but a reflection of a deep-seated commitment to laboratory safety and environmental stewardship. By adhering to the principles of proactive hazard assessment, proper PPE usage, stringent waste segregation, and compliant disposal practices, researchers can ensure that their innovative work does not come at the cost of safety or environmental integrity. Always consult your institution's Environmental Health and Safety office for specific guidance and to ensure full compliance with all applicable regulations.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • ILT. (2023, October 3). An Overview of Lab Packing and Laboratory Chemical Disposal.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Material Safety Data Sheet. (2013, April 15). Aniline.
  • Fisher Scientific. (2015, March 19). Safety Data Sheet: Aniline.
  • Washington State University. Aniline.
  • Benchchem. Proper Disposal of 2-Methyl-4-(1,3-oxazol-2-yl)aniline: A Guide for Laboratory Professionals.
  • Sigma-Aldrich. (2025, May 20). Safety Data Sheet.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • PMC. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater.
  • NIOSH Pocket Guide to Chemical Hazards. Ethyl ether.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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